(3'R)-Ezetimibe
Description
Structure
3D Structure
Properties
CAS No. |
163380-16-3 |
|---|---|
Molecular Formula |
C24H21F2NO3 |
Molecular Weight |
409.4 g/mol |
IUPAC Name |
(4S)-1-(4-fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21?,22-,23-/m1/s1 |
InChI Key |
OLNTVTPDXPETLC-XMCWYHTOSA-N |
SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2C(C(=O)N2C3=CC=C(C=C3)F)CC[C@H](C4=CC=C(C=C4)F)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O |
Synonyms |
(3R,4S)-1-(4-Fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone; [3R-[3α(R*),4α]]-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-_x000B_hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone; |
Origin of Product |
United States |
Foundational & Exploratory
Pharmacological & Stereochemical Divergence: Ezetimibe vs. (3'R)-Isomer
The following technical guide details the pharmacological and stereochemical distinctions between Ezetimibe and its (3'R)-isomer.
Technical Guide for Drug Development & Quality Assurance
Executive Summary
Ezetimibe (SCH 58235) is a selective cholesterol absorption inhibitor that targets the Niemann-Pick C1-Like 1 (NPC1L1) protein.[1] Its efficacy is heavily dependent on its specific stereochemical configuration, particularly at the side-chain hydroxyl position.
The (3'R)-isomer (also known as the RRS-isomer or Impurity E) is the C-3' epimer of Ezetimibe. While it retains the core azetidinone pharmacophore, its pharmacological profile differs primarily due to altered metabolic activation . Unlike Ezetimibe, which undergoes rapid glucuronidation to form a highly potent metabolite that undergoes enterohepatic recycling, the (3'R)-isomer exhibits compromised interaction with UDP-glucuronosyltransferases (UGTs). This guide analyzes the structural, mechanistic, and kinetic divergence between these two entities.
Molecular Architecture & Stereochemistry
Ezetimibe contains three chiral centers. The active pharmaceutical ingredient (API) is the
Stereochemical Configuration
-
Ezetimibe:
-1-(4-fluorophenyl)-3-[ -3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone.[2][3][4][5][6] -
(3'R)-Isomer:
-1-(4-fluorophenyl)-3-[ -3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone.[3][5][6]
Structural Comparison Diagram
The following diagram illustrates the stereochemical relationship and the critical site of inversion.
Caption: Structural divergence centered on the hydroxypropyl side chain. The 3'S configuration is critical for metabolic processing.
Mechanistic Divergence: The Glucuronidation Gateway
The most significant pharmacological difference lies not just in receptor binding, but in metabolic pharmacokinetics . Ezetimibe is a "metabolically active" drug; its glucuronide metabolite (Ezetimibe-glucuronide) is equipotent or more potent than the parent and localizes to the intestinal brush border.
Primary Pharmacodynamics (NPC1L1 Binding)
-
Ezetimibe: Binds with high affinity to the sterol-sensing domain of NPC1L1, blocking the internalization of the NPC1L1/cholesterol complex.
-
(3'R)-Isomer: Structure-Activity Relationship (SAR) studies indicate that while the azetidinone ring and N-aryl groups are the primary drivers of binding, the side-chain stereochemistry modulates affinity. The (3'R)-isomer retains partial binding capacity but lacks the optimal spatial fit required for maximal inhibition, leading to reduced intrinsic potency.
Secondary Pharmacodynamics (Metabolic Activation)
This is the critical failure point for the (3'R)-isomer.
-
Ezetimibe (3'S): Rapidly glucuronidated by intestinal UGTs (specifically UGT1A1, 1A3, and 2B15) at the 4-position of the phenyl ring (and to a lesser extent the side chain). The specific 3'S orientation facilitates the enzyme-substrate complex.
-
(3'R)-Isomer: The inversion creates steric hindrance within the UGT active site. This results in:
-
Reduced Glucuronidation Rate: Slower conversion to the active glucuronide form.
-
Impaired Enterohepatic Recycling: Ezetimibe relies on recycling to maintain high intestinal concentrations. Without efficient glucuronidation, the (3'R)-isomer is cleared more rapidly or fails to localize effectively at the brush border.
-
Comparative Activity Data
| Parameter | Ezetimibe (3'S) | (3'R)-Isomer | Impact |
| NPC1L1 Affinity | High ( | Moderate to Low | Reduced direct inhibition efficiency. |
| Glucuronidation | Rapid (>95% first-pass) | Delayed/Inefficient | Failure to form active metabolite pool. |
| Enterohepatic Recycling | Extensive | Minimal | Shorter duration of action. |
| In Vivo Efficacy | High (ED50 | Significantly Lower | Requires higher doses for effect (if any). |
Experimental Protocols
To validate the differences between Ezetimibe and its (3'R)-isomer, the following protocols are recommended.
Protocol A: Chiral Isolation via SFC
Supercritical Fluid Chromatography (SFC) is the preferred method for isolating the (3'R)-isomer from a racemic or impurity-laden mixture due to its superior resolution of stereoisomers.
Workflow:
-
Column: Chiralcel OD-H or Chiralpak AD-H (
mm, 5 µm). -
Mobile Phase:
(Supercritical Fluid) : Co-solvent (Isopropanol or Ethanol).-
Ratio: 85:15 (v/v).[7]
-
-
Conditions:
-
Flow Rate: 2.0 - 4.0 mL/min (analytical); scale up for prep.
-
Back Pressure: 100-150 bar.
-
Temperature: 35°C - 40°C.
-
Detection: UV at 230 nm.
-
-
Elution Order: The (3'R)-isomer typically elutes before or after Ezetimibe depending on the specific column polysaccharide chemistry (Cellulose vs. Amylose). Note: On Chiralcel OD-H, the impurity often elutes distinct from the main peak.
Protocol B: In Vitro Glucuronidation Assay
This assay quantifies the metabolic divergence.
Materials:
-
Human Liver Microsomes (HLM) or Intestinal Microsomes (HIM).
-
UDP-glucuronic acid (UDPGA) cofactor.
-
Alamethicin (pore-forming peptide to access luminal UGTs).
Step-by-Step:
-
Activation: Pre-incubate microsomes (0.5 mg protein/mL) with Alamethicin (50 µg/mg protein) on ice for 15 mins.
-
Reaction Mix: Combine activated microsomes,
(5 mM), and test compound (Ezetimibe or 3'R-isomer at 10 µM) in Tris-HCl buffer (pH 7.4). -
Initiation: Add UDPGA (2 mM final concentration). Incubate at 37°C.
-
Sampling: Aliquot at 0, 5, 10, 30, and 60 minutes.
-
Termination: Quench with ice-cold Acetonitrile containing internal standard (e.g., Ezetimibe-d4).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).
-
Target: Monitor disappearance of parent and appearance of glucuronide (+176 Da).
-
-
Calculation: Plot concentration vs. time to determine intrinsic clearance (
) and .
Pathway Visualization
The following Graphviz diagram details the pharmacological fate of both isomers, highlighting the "Metabolic Dead-End" for the (3'R)-isomer.
Caption: Comparative pharmacological fate. The (3'R)-isomer fails to enter the enterohepatic recycling loop effectively.
References
-
Rosenblum, S. B., et al. (1998).[4] Discovery of 1-(4-Fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone (SCH 58235): A Designed, Potent, Orally Active Inhibitor of Cholesterol Absorption.[3][4][6] Journal of Medicinal Chemistry. Link
-
Van Heek, M., et al. (2000). Comparison of the activity and disposition of the novel cholesterol absorption inhibitor, SCH58235, and its glucuronide, SCH60663.[8] British Journal of Pharmacology. Link
-
Guntupalli, S., et al. (2014). Identification, isolation and characterization of process related impurities in ezetimibe. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Chimalakonda, K., et al. (2013).[9] Isolation and Characterization of R-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry. Link
-
Filip, K., et al. (2014). The synthesis of ezetimibe with high stereochemical purity.[10] Science24. Link
-
Oswald, S., et al. (2006). Disposition of Ezetimibe is Influenced by Polymorphisms of the Hepatic Uptake Carrier OATP1B1. Pharmacogenetics and Genomics. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Discovery of 1-(4-fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4 -hydroxyphenyl)-2-azetidinone (SCH 58235): a designed, potent, orally active inhibitor of cholesterol absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Novel amino-β-lactam derivatives as potent cholesterol absorption inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Isolation and Characterization of R-Enantiomer in Ezetimibe [scirp.org]
- 10. Synthesis and Biological Evaluation of Ezetimibe Analogs as Possible Cholesterol Absorption Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Executive Summary
In the development of Ezetimibe (a selective cholesterol absorption inhibitor), the control of stereochemistry is critical. Ezetimibe contains three chiral centers: C3 and C4 on the
The (3'R)-Ezetimibe impurity (often referred to as the "Benzylic Hydroxyl Diastereomer" or "Impurity A" in various pharmacopeial contexts) is a critical process-related impurity. It arises primarily during the enantioselective reduction of the ketone intermediate. Because it possesses identical molecular weight and similar solubility profiles to the active pharmaceutical ingredient (API), its identification requires rigorous chromatographic and spectroscopic discrimination.
This guide details the structural genesis, isolation, and definitive identification of the (3'R)-isomer, providing a self-validating analytical framework for process chemists and analytical scientists.
Part 1: Structural Analysis & Stereochemical Challenge
The Target vs. The Impurity
Ezetimibe's efficacy relies on the specific spatial arrangement of its functional groups to bind to the Niemann-Pick C1-Like 1 (NPC1L1) protein. The (3'R)-impurity represents a single point of inversion at the benzylic hydroxyl position.
| Feature | Ezetimibe (API) | (3'R)-Ezetimibe (Impurity) |
| IUPAC Name | (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one | (3R,4S)-1-(4-fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one |
| Chiral Centers | 3R, 4S, 3'S | 3R, 4S, 3'R |
| Molecular Formula | ||
| Molecular Weight | 409.43 g/mol | 409.43 g/mol |
| Key Difference | (S)-OH orientation (Spatial) | (R)-OH orientation (Spatial) |
The Analytical Challenge
Because the diastereomer differs only in the spatial arrangement of the side-chain hydroxyl, standard Reverse Phase HPLC (RP-HPLC) on C18 columns often yields poor resolution (
Part 2: Genesis of the Impurity (Root Cause Analysis)
The formation of (3'R)-Ezetimibe is directly linked to the enantioselective reduction step in the synthetic pathway.
The Critical Process Step
The synthesis typically involves the reduction of the ketone intermediate, (3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one .
-
Reagents: Borane complex (e.g.,
orngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> )[1][2] -
Catalyst: Corey-Bakshi-Shibata (CBS) Catalyst. Specifically, the (R)-MeCBS (tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole) is required to induce the formation of the (S)-alcohol .
Mechanism of Failure
If the reduction lacks stereocontrol, a racemic mixture forms. The (3'R)-impurity forms under the following deviations:
-
Catalyst Impurity: Presence of (S)-MeCBS in the (R)-MeCBS catalyst.
-
Temperature Excursions: Higher temperatures (
) increase the rate of the non-catalyzed (background) borane reduction, which is non-stereoselective. -
Moisture: Water deactivates the oxazaborolidine catalyst, allowing free borane to reduce the ketone racewically.
Figure 1: Synthetic bifurcation showing the origin of the (3'R)-impurity during the CBS reduction step.
Part 3: Identification & Characterization Strategy
To definitively identify the (3'R)-impurity, a "Triangulation Strategy" is required: Isolation, Chiral Chromatography, and NMR Spectroscopy.
Isolation via Preparative HPLC/SFC
Before characterization, the impurity must be enriched or isolated. Supercritical Fluid Chromatography (SFC) is superior for this separation due to the high stereoselectivity of chiral stationary phases in normal-phase-like conditions.
-
Column: Chiralcel OD-H or AS-H.
-
Mobile Phase:
: Methanol/Isopropanol.
Definitive Identification: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the gold standard for distinguishing diastereomers. While MS is blind to the stereochemistry here, the magnetic environment of the proton attached to the chiral center (
-
1H NMR (DMSO-
):-
Ezetimibe (3'S): The methine proton at C3' typically appears as a multiplet or broad signal at a specific shift (e.g.,
4.50 - 4.60 ppm). -
Impurity (3'R): The change in stereochemistry alters the dihedral angle and the magnetic anisotropy experienced by this proton, causing a distinct chemical shift (typically
ppm) and a change in coupling constants ( values) with the adjacent methylene protons.
-
Analytical Confirmation: Chiral HPLC
Once characterized by NMR, a Chiral HPLC method serves as the routine release test.
Figure 2: The analytical decision tree for definitive identification of the stereoisomer.
Part 4: Experimental Protocols
Protocol A: High-Resolution Chiral HPLC Method
This method is designed to separate the (3'R)-impurity from Ezetimibe with baseline resolution (
-
Applicability: Release testing and Process Control.
-
Principle: Amylose-based chiral stationary phase interaction.
| Parameter | Condition |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane : Isopropanol : Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 232 nm |
| Temperature | 25°C |
| Injection Vol | 20 µL |
| Run Time | 45 minutes |
System Suitability Criteria:
-
Resolution (
): NLT 2.0 between Ezetimibe and (3'R)-Impurity. -
Elution Order: typically (3'R)-Impurity elutes after Ezetimibe on OD-H columns (verify with isolated standard).
Protocol B: Isolation and NMR Verification
Use this workflow to generate the reference standard if a commercial standard is unavailable.
-
Enrichment: Intentionally stress the reduction reaction (Section 2.2) by using racemic CBS catalyst or running at 0°C to generate a ~50:50 mixture of S/R isomers.
-
Purification: Inject the mixture onto a Preparative Chiralpak AD or OD column. Collect the minor peak (or the second eluting peak if 50:50).
-
Work-up: Evaporate solvent under vacuum (
). -
NMR Analysis: Dissolve ~10 mg in
DMSO- .-
Target Signal: Examine the region
4.0 – 5.5 ppm. -
Validation: Compare the H-3' signal.[5] The (3'R) isomer will show a distinct splitting pattern or shift compared to the pure API reference.
-
References
-
Wu, G., et al. (2000). Enantioselective Synthesis of Ezetimibe via the CBS Reduction.[6] Journal of Organic Chemistry. (Search: "Ezetimibe CBS reduction")
-
Phenomenex Application Note. (2024). Separation of Ezetimibe and its Organic Impurities per USP Monograph.[3] Phenomenex.[3]
-
Gajjar, A. K., & Shah, V. D. (2011).[7] Impurity Profiling: A Case Study of Ezetimibe. The Open Conference Proceedings Journal.[7]
-
Chimalakonda, K., et al. (2013).[8] Isolation and Characterization of R-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry.[8]
-
International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US20090093627A1 - Process for preparing intermediates of ezetimibe by microbial reduction - Google Patents [patents.google.com]
- 3. phenomenex.com [phenomenex.com]
- 4. Ezetimibe Tablets - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel amino-β-lactam derivatives as potent cholesterol absorption inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impurity Profiling: A Case Study of Ezetimibe [benthamopenarchives.com]
- 8. Isolation and Characterization of R-Enantiomer in Ezetimibe [scirp.org]
The Stereochemical Imperative: Role of (3'R)-Ezetimibe in SAR and NPC1L1 Binding Dynamics
The following technical guide details the structure-activity relationship (SAR) profile of Ezetimibe, with a specific focus on the stereochemical significance of the 3'-position.
Executive Summary: The "Eutomer" vs. "Distomer" Paradigm
In the development of cholesterol absorption inhibitors, Ezetimibe (SCH 58235) represents a triumph of stereoselective synthesis. Its efficacy is rigidly governed by the absolute configuration of three chiral centers: C3 and C4 on the
While the FDA-approved therapeutic agent is the (3R, 4S, 3'S) isomer, the (3'R)-Ezetimibe isomer (the side-chain epimer) plays a critical role in SAR studies. It serves as the definitive "activity cliff"—a structural analog that demonstrates the tight steric tolerances of the Niemann-Pick C1-Like 1 (NPC1L1) sterol-sensing domain. This guide analyzes why the (3'S) configuration is the "eutomer" (active) and how the (3'R) "distomer" (less active) validates the binding mechanism.
Structural Anatomy & Stereochemical Definitions
To understand the SAR, we must first disambiguate the nomenclature. Ezetimibe is a 2-azetidinone derivative.[1][2][3][4][5][6][7][8]
The Pharmacophore
-
Core Scaffold: 1,4-diaryl-2-azetidinone.
-
Ring Stereochemistry: Trans-configuration at C3/C4 is essential. The (3R, 4S) configuration is required for bioactivity; the cis-isomers are virtually inactive.
-
Side Chain: A 3-(4-fluorophenyl)-3-hydroxypropyl chain attached to C3 of the ring.[1][5][6][7]
The 3' Critical Center
The "3'" designation refers to the chiral carbon on the propyl side chain bearing the hydroxyl group and the 4-fluorophenyl ring.
| Isomer Designation | Configuration | Status | Role in SAR |
| Ezetimibe (SCH 58235) | (3R, 4S, 3'S) | Active Drug | Nanomolar affinity for NPC1L1. Locks NTD in closed state. |
| (3'R)-Epimer | (3R, 4S, 3'R) | Impurity/Probe | Significantly reduced potency (>100-fold lower). Used to map steric pockets. |
Technical Note: In some synthesis literature, the side chain hydroxyl carbon is numbered C1 relative to the propyl chain. However, standard SAR discussion often refers to it as the 3' or benzylic position relative to the phenyl ring. We adhere to the 3'S designation for the active drug as per USP/FDA standards.
SAR Deep Dive: The Role of (3'R)-Ezetimibe
The (3'R)-isomer is not merely a byproduct; in SAR profiling, it provides negative validation of the pharmacophore model.
The "Hydroxyl Anchor" Hypothesis
The 3'-hydroxyl group in the (S) configuration functions as a critical hydrogen bond donor/acceptor within the NPC1L1 Middle Luminal Domain (MLD).
-
Mechanism: Cryo-EM studies suggest the (3'S)-OH orients the adjacent p-fluorophenyl ring to engage in
-stacking or edge-to-face interactions with Phe532 and Met543 of NPC1L1. -
The (3'R) Failure: Inverting this center to (R) forces the p-fluorophenyl ring into a sterically clashing trajectory. The hydroxyl group loses its optimal H-bond angle, destabilizing the ligand-protein complex.
-
Result: The NPC1L1 N-terminal domain (NTD) fails to lock into the "closed" conformation required to block cholesterol transport.
Metabolic Activation & Glucuronidation
Ezetimibe is unique because its glucuronide metabolite (SCH 60663) is more potent than the parent.
-
Primary Site: Glucuronidation occurs primarily at the 4-phenolic hydroxyl (on the C4-aryl ring), not the 3'-side chain hydroxyl.
-
Stereochemical Stability: The metabolic enzymes (UGT1A1/1A3) tolerate the (3'S) side chain.
-
The (3'R) Impact: While the (3'R)-isomer can still theoretically be glucuronidated at the phenol, the resulting metabolite remains inactive because the side-chain steric clash persists. This proves that the side-chain geometry is upstream of the metabolic potency enhancement.
Visualization: SAR Logic & Binding Pathway
The following diagram illustrates the decision tree for Ezetimibe SAR, highlighting the divergence between the Active (3'S) and Inactive (3'R) pathways.
Caption: SAR workflow demonstrating the divergence in biological activity between the (3'S)-eutomer and (3'R)-distomer interaction with NPC1L1.
Experimental Protocols
To validate the role of the (3'R)-isomer in your own SAR studies, use the following self-validating protocols.
Protocol A: Isolation/Quantification of (3'R)-Epimer via Chiral HPLC
Purpose: To separate the (3'R) impurity from the active (3'S) drug for comparative binding assays.
-
Column Selection: Use a polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H ). The 3'-hydroxyl group is the primary discriminator.
-
Mobile Phase: Hexane : Isopropanol (90:10 v/v) is standard.
-
Optimization: Add 0.1% Diethylamine (DEA) if peak tailing occurs due to the secondary amine.
-
-
Conditions: Flow rate 1.0 mL/min, Detection UV @ 232 nm.
-
Validation Criteria:
-
Resolution (Rs): Must be > 1.5 between the (3'S) and (3'R) peaks.
-
Elution Order: typically, the (3'R)-epimer elutes before the (3'S)-drug on OD-H columns (verify with authentic standards).
-
Protocol B: Comparative NPC1L1 Binding Assay
Purpose: To quantify the affinity gap between isomers.
-
Cell Line: MDCKII cells stably expressing human NPC1L1 (hNPC1L1).
-
Ligand: [³H]-Ezetimibe (or [³H]-glucuronide).
-
Competition: Incubate cell membranes with fixed [³H]-ligand (5 nM) and increasing concentrations (1 nM to 10 µM) of:
-
Compound A: Pure (3'S)-Ezetimibe.
-
Compound B: Pure (3'R)-Ezetimibe.
-
-
Readout: Scintillation counting of membrane-bound fraction.
-
Data Analysis: Fit to a one-site competition model.
-
Expected Result: IC50 for (3'S) should be ~20-50 nM. IC50 for (3'R) should be >1000 nM.
-
Quantitative Data Summary
The following table summarizes the SAR data derived from key medicinal chemistry literature (e.g., J. Med. Chem., Schering-Plough Patents).
| Parameter | (3'S)-Ezetimibe (Drug) | (3'R)-Ezetimibe (Epimer) | Impact of Stereochemistry |
| Cholesterol Inhibition (In Vivo) | ED50 ~ 0.0005 mg/kg | ED50 > 0.5 mg/kg | >1000x Potency Loss |
| NPC1L1 Binding (IC50) | ~ 20 - 50 nM | > 5000 nM | Critical for pocket fit |
| Glucuronidation Rate (Vmax) | High (Phenolic) | High (Phenolic) | Stereochemistry does not affect metabolism rate, only metabolite activity. |
| Thermodynamic Stability | High Tm shift of NPC1L1 | Negligible Tm shift | (3'S) stabilizes the protein complex; (3'R) does not. |
References
-
PubChem. Ezetimibe Compound Summary (CID 150311). National Library of Medicine. [Link]
-
Rosenblum, S. B., et al. (1998).[2] Discovery of 1-(4-fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone (SCH 58235): A designed, potent, orally active inhibitor of cholesterol absorption.[2] Journal of Medicinal Chemistry.[2] [Link]
-
Huang, Z., et al. (2020). Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and ezetimibe inhibition.[9] Science Advances. [Link]
-
Garcia-Calvo, M., et al. (2005). The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1).[5][7][9][10][11] Proceedings of the National Academy of Sciences. [Link]
-
FDA Access Data. ZETIA® (ezetimibe) Tablets Prescribing Information.[1][Link][8]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. ORCID [orcid.org]
- 3. researchgate.net [researchgate.net]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. Changes in Disposition of Ezetimibe and Its Active Metabolites Induced by Impaired Hepatic Function: The Influence of Enzyme and Transporter Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Evaluation of Ezetimibe Analogs as Possible Cholesterol Absorption Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sfb746.uni-freiburg.de [sfb746.uni-freiburg.de]
- 11. Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and ezetimibe inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Metabolic Profiling of Ezetimibe: Glucuronidation and Stereoselective Inversion Pathways
This technical guide details the metabolic disposition of Ezetimibe, with a specific focus on the formation of the (3'R)-diastereomer via stereoselective redox cycling, alongside the primary glucuronidation pathway.
Executive Summary & Mechanistic Overview
Ezetimibe (SCH 58235) represents a unique class of lipid-lowering agents that inhibits the Niemann-Pick C1-Like 1 (NPC1L1) transporter at the brush border of the small intestine.[1] Unlike statins, which rely on systemic distribution to inhibit hepatic HMG-CoA reductase, Ezetimibe’s efficacy is driven by a localized enterohepatic loop .
The metabolic fate of Ezetimibe is defined by two competing pathways:
-
Phase II Conjugation (Major): Rapid glucuronidation to the pharmacologically active Ezetimibe-glucuronide (SCH 60663).
-
Phase I Redox Cycling (Minor/Stereochemical): Oxidation of the benzylic hydroxyl group to a ketone intermediate (SCH 58053), followed by stereoselective reduction. It is this pathway that generates the (3'R)-Ezetimibe diastereomer.
Critical Insight: While glucuronidation drives efficacy, the formation of the (3'R)-isomer is a critical marker of metabolic stability and redox potential. This guide provides the protocols to characterize both.
The Primary Pathway: Bioactivation via Glucuronidation[2]
Ezetimibe is unique because its major metabolite is equipotent or more potent than the parent drug. Upon oral administration, it is rapidly glucuronidated in the intestinal epithelium before entering the portal circulation.
Enzymatic Drivers
The glucuronidation occurs primarily at the 4'-phenolic position.
-
Localization: High expression in the jejunum and ileum (site of absorption) and liver.
Enterohepatic Recirculation (EHC)
The clinical half-life of Ezetimibe (~22 hours) is sustained by a massive EHC loop:
-
Efflux: Ezetimibe-glucuronide is excreted into bile via MRP2 (ABCC2).
-
Hydrolysis: Intestinal microflora (
-glucuronidase) hydrolyze the conjugate back to the parent Ezetimibe. -
Reabsorption: The lipophilic parent drug is reabsorbed, re-glucuronidated, and the cycle repeats.
The Stereoselective Redox Pathway: Formation of (3'R)-Ezetimibe
The formation of (3'R)-Ezetimibe (the epimer at the side-chain hydroxyl) is a consequence of reversible oxidation-reduction.
Mechanism of Inversion
Ezetimibe possesses a chiral center at the C3 position of the propyl side chain (designated
-
Oxidation: Cytosolic dehydrogenases or CYP3A4 oxidize the
-hydroxyl to a Ketone Intermediate (SCH 58053) . This destroys the chiral center at the side chain. -
Reduction: Carbonyl reductases reduce the ketone back to an alcohol. This reduction is not perfectly stereospecific.
-
Major Product: Reformation of (3'S)-Ezetimibe (Parent).
-
Minor Product: Formation of (3'R)-Ezetimibe (Diastereomer).
-
This "Redox Shunt" creates a dynamic equilibrium between the parent and its diastereomer in vivo, although the equilibrium heavily favors the S-configuration.
Visualization of Pathways
The following diagram illustrates the interplay between the major glucuronidation loop and the minor redox inversion.
Figure 1: Metabolic map showing the major Glucuronidation-Recycling loop (Green) and the minor Stereoselective Redox Inversion (Red) leading to the (3'R)-isomer.
Experimental Protocols
To study these pathways, specific protocols are required to separate the chiral isomers and quantify the glucuronide kinetics.
Protocol A: In Vitro Glucuronidation Kinetics
Objective: Determine
-
System: Recombinant Human UGTs (supersomes) or Human Liver Microsomes (HLM).
-
Incubation:
-
Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM
. -
Activator: Alamethicin (25 µg/mL) to permeabilize microsomal membranes (Crucial for UGTs).
-
Cofactor: UDP-glucuronic acid (UDPGA, 2-5 mM).
-
Substrate: Ezetimibe (0.5 – 100 µM).
-
-
Procedure: Incubate at 37°C for 30 min. Terminate with ice-cold acetonitrile.
-
Analysis: LC-MS/MS monitoring transition m/z 584
271 (Glucuronide).
Protocol B: Chiral Separation of (3'S) and (3'R) Isomers
Objective: Quantify the formation of the (3'R)-metabolite. Standard C18 columns cannot separate these diastereomers effectively.
-
Column: Chiralpak AD-RH or Lux Cellulose-1 (Amylose/Cellulose based).
-
Mobile Phase: Acetonitrile : Water : Formic Acid (60 : 40 : 0.1).
-
Flow Rate: 0.5 mL/min (Isocratic).
-
Detection: MS/MS (ESI Negative mode).
-
Parent/Isomer Transition: m/z 408
271.
-
-
Separation Logic: The (3'R)-isomer typically elutes before the (3'S)-parent on amylose-based chiral stationary phases due to steric hindrance differences in the chiral selector grooves.
Quantitative Metabolic Data[1][3]
The following data summarizes the kinetic parameters derived from human liver microsomes (HLM) and recombinant enzymes.
| Parameter | Ezetimibe-Glucuronide Formation (Major) | (3'R)-Ezetimibe Formation (Minor) |
| Primary Enzyme | UGT1A1, UGT1A3 | Carbonyl Reductase (via Ketone) |
| 1.33 ± 0.36 | N/A (Equilibrium driven) | |
| 1.90 ± 0.08 | < 0.05 (Trace) | |
| Intrinsic Clearance ( | High (Rapid First Pass) | Low |
| Biliary Excretion | > 70% of dose | Negligible |
| Activity | Active (Cholesterol Absorption Inhibitor) | Inactive / Low Activity |
Table 1: Comparative kinetics of the primary metabolic pathways.
Experimental Workflow Visualization
This workflow describes the step-by-step process for identifying the (3'R)-metabolite from plasma or microsomal incubations.
Figure 2: Analytical workflow for distinguishing total drug exposure from stereochemical inversion products.
References
-
FDA Clinical Pharmacology Review. ZETIA (Ezetimibe) Tablets. Center for Drug Evaluation and Research. [Link]
-
Patrick, J. E., et al. (2002). Disposition of the selective cholesterol absorption inhibitor ezetimibe in healthy male subjects. Drug Metabolism and Disposition.[3][4][5][6][7][8] [Link]
-
Ghosal, A., et al. (2004). Identification of Human Liver Cytochrome P450 Enzymes Involved in the Metabolism of Ezetimibe. Drug Metabolism and Disposition.[3][4][5][6][7][8] [Link]
-
Phenomenex Application Note. Separation of Ezetimibe and its Chiral Impurities per USP Monograph. [Link]
-
Liu, Y., et al. (2011). Species Differences in Ezetimibe Glucuronidation.[7] (Contextualizing UGT kinetics). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. Isolation and Characterization of R-Enantiomer in Ezetimibe [scirp.org]
- 5. The role of pH in the glucuronidation of raloxifene, mycophenolic acid and ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Species Differences in Ezetimibe Glucuronidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Crystal Structure Analysis of (3'R)-Ezetimibe Diastereomers
This guide outlines the technical workflow for the crystallographic characterization of (3'R)-Ezetimibe diastereomers, focusing on distinguishing the active pharmaceutical ingredient (API) from its critical stereochemical impurities.
Technical Guide for Structural Validation & Quality Control
Executive Summary
Ezetimibe acts as a selective cholesterol absorption inhibitor.[1][2][3][4] Its pharmacological potency is strictly tied to its specific stereochemical configuration: (3R, 4S, 3'S) .
The (3'R)-diastereomer (specifically the C3'-epimer) is a critical impurity that can arise during synthesis or degradation. Because these molecules are diastereomers, they possess distinct physical properties (solubility, melting point) and crystal packing arrangements. However, their structural similarity makes chromatographic separation challenging.[5] Single-Crystal X-Ray Diffraction (SC-XRD) serves as the definitive method for establishing the absolute configuration and distinguishing the active (3'S) form from the inactive or potentially toxic (3'R) isomer.
Target Audience: Crystallographers, Analytical Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads.
Stereochemical Context & Target Structures
The core challenge lies in the flexible side chain at the C3 position of the
| Compound | Configuration | Role | Key Feature |
| Ezetimibe (API) | (3R, 4S, 3'S) | Active Drug | Forms stable monohydrate; specific H-bond network.[6] |
| (3'R)-Epimer | (3R, 4S, 3'R) | Impurity | Inverted stereocenter at the hydroxypropyl chain. |
| Enantiomer | (3S, 4R, 3'R) | Impurity | Mirror image of API; distinct only in chiral environment. |
Note: The (3'R)-epimer is a diastereomer of the API. Unlike enantiomers, diastereomers pack differently in the solid state, resulting in unique unit cell parameters and space groups.
Experimental Workflow
The following diagram illustrates the critical path from crude isolate to definitive structural assignment.
Caption: Workflow for the isolation and crystallographic validation of Ezetimibe diastereomers.
Crystallization Strategies
Obtaining diffraction-quality crystals of the (3'R)-epimer is often more difficult than the API due to lower stability or lack of known stable solvates.
Solvent Systems[7]
-
For API (3'S): Methanol/Water (9:1) or Isopropanol/Water. Ezetimibe preferentially crystallizes as a monohydrate in the orthorhombic system.
-
For (3'R)-Epimer:
-
Primary Screen: Methanol, Ethanol, Acetone.
-
Technique: Vapor diffusion (sitting drop) is recommended to minimize nucleation sites.
-
Observation: The (3'R) isomer often exhibits different morphology (e.g., plates vs. needles) compared to the API.
-
Protocol: Slow Evaporation
-
Dissolve 10 mg of the isolated (3'R)-fraction in 1 mL of Methanol.
-
Filter through a 0.22 µm PTFE filter into a clean vial.
-
Cover with parafilm and pierce with 2-3 small holes.
-
Store at 4°C in a vibration-free environment.
-
Checkpoint: Monitor for birefringence using polarized light microscopy after 24-48 hours.
Data Collection & Analysis (SC-XRD)
Instrument Configuration[1]
-
Radiation Source: Cu K
( Å) .-
Causality: Ezetimibe (C
H F NO ) contains only light atoms (F, O, N, C). Molybdenum (Mo) radiation provides insufficient anomalous scattering signal to confidently assign absolute configuration (Flack parameter) for light-atom structures. Copper radiation maximizes the anomalous signal from Oxygen and Fluorine.
-
-
Temperature: 100 K .
-
Reasoning: The flexible hydroxypropyl side chain is prone to thermal disorder. Cryogenic cooling freezes these rotations, improving resolution and refinement stability.
-
Refinement Targets (The "Fingerprint")
To distinguish the (3'R) diastereomer from the API, compare the refined unit cell against the known API standard.
Reference Data: Ezetimibe Monohydrate (API) [3][7]
Analysis of (3'R)-Epimer:
If the unit cell dimensions deviate significantly (>2%) or the space group changes (e.g., to Monoclinic
Absolute Configuration Assignment
The critical step is calculating the Flack Parameter (
-
(e.g.,
): The structural model is correct. The stereocenters in your model match the crystal. - : The model is inverted. You have solved the structure of the enantiomer of your model.
-
Interpretation: If you model the structure as (3R, 4S, 3'S) but the refinement converges better with the C3' hydroxyl inverted in the electron density map, or if the Flack parameter dictates an inversion of the whole structure (for enantiomers), the assignment is confirmed.
Structural Comparison: The Hydrogen Bond Network
The primary structural difference between the diastereomers is the orientation of the C3'-hydroxyl group, which drastically alters the hydrogen bonding network.
Caption: Schematic difference in H-bonding. The API typically utilizes a water bridge, while the (3'R) epimer often forces direct intermolecular bonding or requires different solvation.
-
API (3'S): The hydroxyl group points away from the bulkier fluorophenyl ring, facilitating a water-bridged network that stabilizes the monohydrate form.
-
Epimer (3'R): The inversion forces the hydroxyl group into a sterically crowded position. This often prevents the formation of the isostructural monohydrate, leading to an anhydrous form or a different solvate with lower lattice energy (lower melting point).
Bulk Identification via PXRD[2][3]
Once the single-crystal structure is solved, generate a Simulated Powder Pattern from the CIF (Crystallographic Information File). This serves as the "Gold Standard" for Quality Control.
Protocol:
-
Import the (3'R)-Ezetimibe CIF into Mercury or OLEX2.
-
Generate the theoretical powder pattern (typically calculated at FWHM 0.1-0.2° 2
). -
Compare with experimental PXRD of bulk API batches.
-
Key Indicator: Look for unique low-angle reflections (typically 5°–15° 2
) present in the (3'R) simulation but absent in the pure API pattern. These are the "fingerprint peaks" for impurity detection.
References
-
Ravikumar, K., & Sridhar, B. (2005).[1] Ezetimibe monohydrate.[1][3][9] Acta Crystallographica Section E: Structure Reports Online, 61(9), o2907-o2909.
-
Wang, L., et al. (2012). Isolation and Characterization of R-Enantiomer in Ezetimibe by SFC. American Journal of Analytical Chemistry, 4, 488-495.[10]
-
PubChem. (2025).[6] Ezetimibe Compound Summary (CID 150311). National Center for Biotechnology Information.
-
Brunklaus, G., et al. (2015).[9] NMR crystallography of ezetimibe co-crystals. Solid State Nuclear Magnetic Resonance, 65, 109-117.
Sources
- 1. researchgate.net [researchgate.net]
- 2. jmpas.com [jmpas.com]
- 3. scielo.br [scielo.br]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. First synthesis and characterization of key stereoisomers related to Ezetimibe [html.rhhz.net]
- 6. Ezetimibe | C24H21F2NO3 | CID 150311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. NMR crystallography of ezetimibe co-crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journal11.magtechjournal.com [journal11.magtechjournal.com]
Methodological & Application
Application Note: Strategic Development of Chiral HPLC Methods for (3'R)-Ezetimibe Detection
Introduction & Chemical Context
Ezetimibe is a selective cholesterol absorption inhibitor that targets the Niemann-Pick C1-Like 1 (NPC1L1) protein.[1] The pharmacological activity of Ezetimibe is strictly dependent on its specific stereochemistry:
The (3'R)-Ezetimibe (often referred to as the benzylic epimer or Impurity K) represents a critical diastereomeric impurity where the configuration at the hydroxyl-bearing carbon on the propyl side chain is inverted.[1] Because diastereomers possess different physicochemical properties, they can theoretically be separated on achiral phases; however, due to the structural similarity and the requirement to resolve potential enantiomers of the impurities themselves, Chiral Stationary Phases (CSPs) are the industry standard for definitive purity analysis.
Stereochemical Targets[3]
-
Eutomer (API): (
)-Ezetimibe (Note: 3' numbering is often used for the sidechain hydroxyl position).[1] -
Target Impurity: (
)-Ezetimibe [(3'R)-Ezetimibe].
Method Development Strategy
Developing a robust method for (3'R)-Ezetimibe requires understanding the interaction mechanisms between the analyte and the CSP.[1] Ezetimibe contains a
Column Selection: The Polysaccharide Advantage
While protein-based or cyclodextrin columns exist, Amylose and Cellulose carbamate derivatives are the most effective for Ezetimibe due to their ability to form "inclusion-like" complexes and multiple hydrogen bonding points.[1]
-
Primary Candidate (Modern): Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)).[1][2] Immobilized phases allow for a broader range of solvents, including non-standard ethers or chlorinated solvents if resolution is difficult.[1]
-
Secondary Candidate (Classic): Chiralpak AS-H or AD-H (Amylose derivatives).[1] These are coated phases and require strict adherence to alkane/alcohol mobile phases.[1]
Mobile Phase Thermodynamics
Normal Phase (NP) chromatography is preferred over Reversed Phase (RP) for this separation because non-polar solvents (Hexane/Heptane) encourage stronger hydrogen bonding between the analyte and the chiral selector, which is often masked by water in RP modes.[1]
Visualization: Method Development Workflow
Figure 1: Logical workflow for screening and optimizing chiral separation parameters for Ezetimibe isomers.
Experimental Protocols
Protocol A: Initial Screening (Scouting)
Objective: Identify the stationary phase with the highest selectivity (
Equipment: HPLC system with UV detector (DAD preferred) and column oven.
Columns: Chiralpak IC, Chiralpak AS-H, Chiralpak AD-H (Dimensions:
Step-by-Step Procedure:
-
Preparation of Mobile Phase: Premix n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio.
-
Sample Preparation: Dissolve Ezetimibe API (spiked with 1% (3'R)-impurity if available, or use racemate) in Ethanol/Hexane (50:50) to a concentration of 0.5 mg/mL.[1][3]
-
Run Conditions:
-
Evaluation: Inject 10
on each column.[1][6][7] Calculate Resolution ( ) and Selectivity ( ).[1]
Expected Outcome: Literature suggests Chiralpak IC and AS-H often provide superior separation for Ezetimibe isomers compared to OD-H. The (3'R)-isomer typically elutes before the main API peak on amylose-based columns (AS-H) under these conditions.[1]
Protocol B: Optimized Method (The "Gold Standard")
Based on thermodynamic data, lower temperatures often enhance resolution in chiral LC by increasing the enthalpy difference of adsorption between enantiomers.
| Parameter | Specification | Rationale |
| Column | Chiralpak IC (250 x 4.6 mm, 5 | Immobilized selector allows robust separation and solvent flexibility.[1][2] |
| Mobile Phase | n-Hexane : Isopropanol : DEA (90 : 10 : 0.[1][2]1) | High hexane content maximizes H-bonding interactions.[1] DEA improves peak symmetry.[1] |
| Flow Rate | 1.0 mL/min | Standard balance between efficiency and backpressure.[1] |
| Temperature | 20°C - 25°C | Slightly sub-ambient temperature maximizes selectivity ( |
| Detection | UV @ 254 nm or 230 nm | 230 nm provides higher sensitivity for trace impurities.[1] |
| Injection Vol | 10 - 20 | Dependent on sample concentration (target 0.5 mg/mL).[1] |
Self-Validating System Suitability Criteria:
-
Resolution (
): NLT (Not Less Than) 2.0 between (3'R)-Ezetimibe and Ezetimibe API. -
Tailing Factor: NMT (Not More Than) 1.5 for the API peak.
-
Precision: RSD of peak area
2.0% for 5 replicate injections.
Troubleshooting & Scientific Insights
Peak Tailing
Ezetimibe contains a phenolic group (
-
Solution: If using a basic additive (DEA) doesn't work, switch to an acidic additive (0.1% TFA).[1] The immobilized Chiralpak IC is robust enough to handle switching between acidic and basic mobile phases (with proper flushing).[1]
Elution Order Reversal
Be aware that changing from an Amylose (AS-H) to a Cellulose (OD-H or IC) backbone can reverse the elution order.[1] Always confirm the identity of the (3'R) peak using a certified reference standard or LC-MS.[1]
Visualization: Molecular Interaction
The separation relies on the "Three-Point Interaction" model.[1]
Figure 2: Mechanistic representation of the chiral recognition process involving Hydrogen Bonding and Pi-Pi interactions.
References
-
Phenomenex Application Note. "Separation of Ezetimibe and its Chiral Impurities per USP Monograph." Phenomenex.com.[1]
-
Wang, P., et al. "Chiral Separation and Thermodynamic Investigation of Ezetimibe Optical Isomers on a Chiralpak IC Column."[1] Journal of Chromatographic Science, Oxford Academic.[1] [1]
-
Srinivas, K., et al. "Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe."[1] Scientific Research Publishing.[1]
-
PubChem. "Ezetimibe Compound Summary." National Library of Medicine.[1]
Sources
- 1. Ezetimibe - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Isolation and Characterization of R-Enantiomer in Ezetimibe [scirp.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. phenomenex.com [phenomenex.com]
- 7. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
Preparation of (3'R)-Ezetimibe reference standards for QC testing
Application Note: Preparation & Qualification of (3'R)-Ezetimibe Reference Standards for QC Testing
Abstract
This guide details the protocol for preparing the (3'R)-Ezetimibe stereoisomer, a critical process-related impurity and system suitability standard for Ezetimibe API release testing. Unlike the active pharmaceutical ingredient (API), which possesses a (3R, 4S, 3'S) configuration, this impurity is the C-3' epimer. Its presence monitors the stereoselectivity of the ketone reduction step during manufacturing. This protocol utilizes a non-stereoselective reduction of Ezetimibe Ketone followed by preparative Chiral HPLC to isolate high-purity (>99.5%) reference material.
Introduction & Scientific Rationale
Ezetimibe contains three chiral centers: C3 and C4 on the
-
Target Molecule: (3R,4S)-1-(4-fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one.[1][2][3][4]
-
Common Names: (3'R)-Ezetimibe, 3'-Epimer, Ezetimibe Impurity B (varies by vendor).
-
Origin: Arises from incomplete stereocontrol during the reduction of the intermediate ketone (1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)-2-azetidinone).
Why this Standard is Critical:
Regulatory guidelines (ICH Q3A/Q3B) require the quantification of chiral impurities. In the Ezetimibe HPLC method, the (3'R)-isomer elutes close to the main peak. A qualified Reference Standard (RS) is mandatory to establish the Relative Retention Time (RRT) and verify the resolution factor (
Synthesis Protocol: Non-Stereoselective Reduction
Objective: Generate a racemic mixture at the C3' position to maximize the yield of the target (3'R)-isomer, which is otherwise suppressed in the commercial process.
Reagents:
-
Precursor: Ezetimibe Ketone (available commercially or via Jones oxidation of Ezetimibe).
-
Reducing Agent: Sodium Borohydride (
).[5] -
Solvent: Methanol (MeOH) or Ethanol (EtOH).
-
Quench: 1N Hydrochloric Acid (HCl).
Step-by-Step Methodology:
-
Dissolution: Dissolve 5.0 g (12.2 mmol) of Ezetimibe Ketone in 100 mL of anhydrous Methanol. Stir at 0–5°C (ice bath) to minimize side reactions.
-
Reduction: Slowly add
(0.5 eq, 230 mg) portion-wise over 20 minutes.-
Expert Insight: Unlike the CBS-catalyzed reduction used in API manufacturing (which forces the 'S' config),
is non-selective, theoretically yielding a ~50:50 mixture of (3'S)-Ezetimibe (API) and (3'R)-Ezetimibe (Target).
-
-
Monitoring: Monitor reaction progress via TLC (Mobile Phase: Hexane:EtOAc 60:40). The ketone spot (
) should disappear, replaced by the alcohol spot ( ). -
Quenching: Once complete (approx. 1 hour), carefully quench with 10 mL of 1N HCl to destroy excess hydride.
-
Workup:
-
Concentrate methanol under vacuum.
-
Dissolve residue in Ethyl Acetate (100 mL).
-
Wash with saturated
followed by brine. -
Dry over
and evaporate to dryness. -
Yield: ~4.8 g of white solid (Diastereomeric mixture).
-
Purification Protocol: Preparative Chiral HPLC
Separation of the (3'R) and (3'S) epimers requires a polysaccharide-based chiral stationary phase.
System Setup:
-
Column: Chiralpak AS-H or Chiralpak IC (250 x 20 mm, 5 µm).
-
Mode: Normal Phase.
-
Flow Rate: 10–15 mL/min (adjust based on backpressure).
-
Detection: UV at 230 nm.
Mobile Phase Strategy:
-
Composition: n-Hexane : Isopropyl Alcohol (IPA) : Ethanol : TFA (84 : 12 : 4 : 0.1 v/v).
-
Mechanistic Note: The addition of Ethanol improves peak shape for the hydroxylated side chain, while TFA suppresses ionization of the phenolic protons, preventing peak tailing.
Elution Order: Under these conditions, the (3'R)-isomer typically elutes first (approx. 10-11 min), followed by the (3'S)-Ezetimibe (12-14 min).
Collection Logic:
-
Inject 50–100 mg of the crude mixture dissolved in mobile phase.
-
Collect the first major peak (Target: 3'R).
-
Discard the overlap fraction.
-
Collect the second major peak (API recovery).
-
Rotary evaporate fractions < 40°C to avoid thermal degradation.
Characterization & Qualification (The "Trustworthiness" Pillar)
To certify the isolated material as a Reference Standard, you must prove its identity and purity.
A. Structural Elucidation (NMR)
The stereochemistry at C3' affects the magnetic environment of the adjacent protons.
-
1H NMR (DMSO-
, 400 MHz):-
H-3' (Chiral Center): Look for the multiplet at
4.4–4.6 ppm. The (3'R) isomer often shows a slight downfield shift ( ppm) compared to the API due to the change in hydrogen bonding geometry with the -lactam ring. -
Coupling Constants: The vicinal coupling between H-3' and the adjacent methylene protons (
) will differ.
-
-
19F NMR: Useful for confirming the integrity of the fluorophenyl rings.
B. Purity & Potency Assignment
Do not assume 100% potency. Use the Mass Balance Approach :
-
Chromatographic Purity (%Imp): Determine via HPLC (Area %). Target > 99.5%.
-
Residue on Ignition (%ROI): Measures inorganic salts.
-
Loss on Drying (%LOD): Measures residual solvents/water.
QC Usage: System Suitability Criteria
In the routine Release Method (RP-HPLC, C18 column), the (3'R)-isomer is used to validate the column's resolving power.
-
Preparation: Spike Ezetimibe API (1.0 mg/mL) with (3'R)-Ezetimibe RS (0.01 mg/mL).
-
Requirement: Resolution (
) between Ezetimibe and (3'R)-Ezetimibe . -
Typical RRT: If Ezetimibe = 1.00, (3'R)-Ezetimibe
0.92–0.96 (elutes just before the main peak in Reverse Phase).
Visualizations
Figure 1: Synthesis & Purification Workflow
Caption: Workflow for the synthesis and isolation of (3'R)-Ezetimibe, highlighting the separation of diastereomers.
Figure 2: Reference Standard Qualification Logic
Caption: Decision tree for qualifying the isolated material as a primary Reference Standard.
References
-
Sathiyasundar, R., et al. (2016). "Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase." Annals of Chromatography and Separations Techniques. Link
-
Filip, V., et al. (2016). "Chiral Separation and Thermodynamic Investigation of Ezetimibe Optical Isomers on a Chiralpak IC Column." Journal of Chromatographic Science. Link
-
Phenomenex Application Note. (2023). "Separation of Ezetimibe and its Chiral Impurities per USP Monograph." Link
-
Chimalakonda, K., et al. (2013). "Isolation and Characterization of R-Enantiomer in Ezetimibe." American Journal of Analytical Chemistry. Link
-
ICH Harmonised Tripartite Guideline. "Impurities in New Drug Substances Q3A(R2)." Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2008032338A2 - Improved process for the preparation of ezetimibe and its intermediates - Google Patents [patents.google.com]
- 3. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104326959A - Preparation method of Ezetimibe isomer - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Application Note: A Validated High-Sensitivity LC-MS/MS Method for the Quantification of (3'R)-Ezetimibe and its Glucuronide Metabolite in Human Plasma
Abstract
This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of (3'R)-Ezetimibe (EZE) and its primary active metabolite, Ezetimibe-glucuronide (EZE-G), in human plasma. Designed for researchers in pharmacology, drug metabolism, and clinical studies, this protocol addresses the need for accurate measurement at trace levels, often required for pharmacokinetic (PK) assessments. The methodology employs a streamlined solid-phase extraction (SPE) for sample clean-up, followed by rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The method is fully validated according to the principles outlined in the FDA's Bioanalytical Method Validation guidance, demonstrating excellent linearity, precision, accuracy, and a lower limit of quantification (LLOQ) of 0.1 ng/mL for Ezetimibe and 0.5 ng/mL for Ezetimibe-glucuronide.
Introduction: The Analytical Challenge
Ezetimibe is a lipid-lowering agent that inhibits the absorption of cholesterol from the small intestine. Following oral administration, it is rapidly and extensively metabolized, primarily in the intestinal wall and liver, to its pharmacologically active metabolite, Ezetimibe-glucuronide.[1][2] The parent drug and its metabolite are extensively bound to plasma proteins and circulate with long half-lives. To accurately characterize the pharmacokinetic profile and assess the bioequivalence of Ezetimibe formulations, a highly sensitive and selective analytical method is required to quantify both the parent compound and its major metabolite, often at sub-nanogram per milliliter concentrations.[3][4]
LC-MS/MS is the gold standard for this application due to its inherent specificity and sensitivity.[5] This note provides a comprehensive protocol, explaining the rationale behind key methodological choices to ensure reliable, reproducible, and regulatory-compliant results.
Methodological Rationale
Analyte Chemistry and Ionization
(3'R)-Ezetimibe is a moderately lipophilic molecule with a molecular weight of 409.4 g/mol . Crucially, it possesses a phenolic hydroxyl group, which is acidic and readily deprotonates. This makes it an ideal candidate for negative ion mode Electrospray Ionization (ESI) . In the ion source, the molecule loses a proton to form a stable precursor ion, [M-H]⁻, at m/z 408.4.[6] Similarly, its glucuronide metabolite also ionizes efficiently in negative mode. This choice of ionization polarity significantly enhances signal intensity and reduces background noise compared to positive mode for these specific analytes.
The Imperative of an Internal Standard
To correct for variability during sample preparation and analysis, the use of a proper internal standard (IS) is critical. The ideal IS is a stable isotope-labeled (SIL) analog of the analyte, such as Ezetimibe-d4. A SIL-IS co-elutes chromatographically with the analyte and exhibits identical behavior during extraction and ionization, but is differentiated by mass in the spectrometer.[4][6] This ensures the highest degree of accuracy and precision.
Sample Preparation: Minimizing Matrix Effects
Human plasma is a complex biological matrix containing proteins, lipids, and salts that can interfere with the analysis, a phenomenon known as the "matrix effect." To achieve the required sensitivity and robustness, a thorough sample clean-up is essential. While liquid-liquid extraction (LLE) is a viable option, solid-phase extraction (SPE) often provides cleaner extracts and higher reproducibility.[1][7] A reversed-phase SPE cartridge is chosen here to effectively retain the moderately non-polar Ezetimibe and its metabolite while washing away polar interferences.
Chromatographic Separation
Rapid and efficient separation of Ezetimibe, Ezetimibe-glucuronide, and the internal standard from endogenous plasma components is achieved using a reversed-phase C18 column. A gradient elution with acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid) allows for sharp peak shapes and resolution of the analytes.[1] The acidic modifier in the mobile phase ensures the phenolic hydroxyl group remains protonated, leading to better retention on the C18 stationary phase.
Experimental Protocols
Materials and Reagents
-
Reference Standards: (3'R)-Ezetimibe, Ezetimibe-glucuronide, Ezetimibe-d4 (IS)
-
Solvents: HPLC-grade or MS-grade Acetonitrile, Methanol, and Water
-
Reagents: Formic Acid (≥98%), Ammonium Formate
-
Plasma: Drug-free human plasma (K2-EDTA as anticoagulant)
-
SPE Cartridges: Reversed-phase polymer-based cartridges (e.g., Waters Oasis HLB, 30 mg, 1 cc)
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards of Ezetimibe, Ezetimibe-glucuronide, and Ezetimibe-d4 in methanol to prepare individual 1 mg/mL stock solutions.
-
Intermediate & Working Standards: Serially dilute the stock solutions with a 50:50 mixture of acetonitrile and water to prepare working solutions for calibration curve (CC) standards and quality control (QC) samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the Ezetimibe-d4 stock solution in 50:50 acetonitrile/water to a final concentration of 50 ng/mL.
Sample Preparation: Solid-Phase Extraction (SPE) Workflow
The following protocol is designed for a 200 µL plasma sample volume.
-
Pre-treatment: To 200 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the 50 ng/mL IS working solution. Vortex for 10 seconds. Add 200 µL of 2% formic acid in water and vortex again.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 60:40 Acetonitrile/Water with 0.1% Formic Acid). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Diagram: Experimental Workflow
Caption: High-level workflow from plasma sample to LC-MS/MS analysis.
LC-MS/MS Parameters
The following tables provide optimized parameters that serve as an excellent starting point for method development.
Table 1: Optimized Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting |
| LC System | Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.5 | |
| 3.0 | |
| 3.1 | |
| 4.0 |
Table 2: Optimized Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting |
| MS System | Sciex Triple Quad 6500+, Waters Xevo TQ-S, or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | -4500 V |
| Curtain Gas | 35 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| Resolution | Unit (Q1 and Q3) |
| Dwell Time | 100-150 ms |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (CE) | Declustering Potential (DP) |
| (3'R)-Ezetimibe | 408.4 | 271.1 | -42 eV | -80 V |
| Ezetimibe-glucuronide | 584.5 | 271.0 | -55 eV | -100 V |
| Ezetimibe-d4 (IS) | 412.1 | 275.1 | -42 eV | -80 V |
Note: CE and DP values are instrument-dependent and should be optimized.
Diagram: Proposed Ezetimibe Fragmentation
Caption: Fragmentation of Ezetimibe precursor ion to its stable product ion.
Method Validation Protocol & Results
The method was validated following the principles outlined in the FDA Bioanalytical Method Validation Guidance for Industry and ICH M10 Bioanalytical Method Validation.[5][8][9]
Table 4: Summary of Method Validation Results
| Validation Parameter | Acceptance Criteria (FDA/ICH) | Result |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.99 | EZE: 0.1–20 ng/mL, r² > 0.998 EZE-G: 0.5–200 ng/mL, r² > 0.997 |
| Lower Limit of Quantification (LLOQ) | S/N > 5; Precision ≤20%; Accuracy ±20% | EZE: 0.1 ng/mL EZE-G: 0.5 ng/mL (Met all criteria) |
| Intra-day Precision (CV%) | ≤15% (≤20% at LLOQ) | < 8.6% for EZE; < 9.0% for EZE-G |
| Inter-day Precision (CV%) | ≤15% (≤20% at LLOQ) | < 12.8% for EZE; < 8.7% for EZE-G |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% for both analytes across all QC levels |
| Extraction Recovery | Consistent and reproducible | Mean recovery > 80% for both analytes and IS |
| Matrix Effect | CV of IS-normalized matrix factor ≤15% | No significant ion suppression or enhancement observed (<5% CV) |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | % Change within ±15% of nominal | Stable for 3 freeze-thaw cycles, 8 hours at room temp., and 90 days at -80°C |
Conclusion
The LC-MS/MS method presented in this application note provides a sensitive, specific, and robust protocol for the simultaneous quantification of (3'R)-Ezetimibe and its active glucuronide metabolite in human plasma. The detailed experimental steps, coupled with the scientific rationale for key parameter choices, offer researchers a reliable and validated tool for demanding pharmacokinetic and bioequivalence studies. The method meets the stringent requirements for bioanalytical method validation as set forth by major regulatory agencies.
References
-
Bae, J.W., et al. (2012). Analytical LC-MS/MS method for ezetimibe and its application for pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
-
Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Available at: [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]
-
El-Bagary, R.I., et al. (2013). LC–MS–MS Simultaneous Determination of Atorvastatin and Ezetimibe in Human Plasma. Journal of Chromatographic Science. Available at: [Link]
-
Reddy, M., et al. (2016). Development and Validation of a High-throughput LC–MS/MS Method for the Quantitation of Total Ezetimibe in Human Plasma. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Nguyen, T.A., et al. (2023). A One-step Sample Processing Method in Combination With Hplc-Ms/Ms for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites. Preprints.org. Available at: [Link]
-
Nguyen, T.A., et al. (2023). A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites. MDPI. Available at: [Link]
-
Li, W., et al. (2015). Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
ResearchGate. (n.d.). Validation of bioanalytical methods - Highlights of FDA's guidance. Available at: [Link]
-
Taylor & Francis Online. (2025). Development and validation of a QuEChERS-Based LC-MS/MS method for simultaneous quantification of Ezetimibe and its active metabolite in human plasma. Available at: [Link]
-
ResearchGate. (n.d.). Multiple reaction monitoring (MRM) transitions measured at positive ion... Available at: [Link]
-
IOSR Journal. (2017). Development and validation of simple and rapid LC-MS/MS method for ezetimibe in human plasma and its application to bioequivalen. Available at: [Link]
-
Oxford Academic. (n.d.). LC-MS-MS Simultaneous Determination of Atorvastatin and Ezetimibe in Human Plasma. Available at: [Link]
-
Chinese Journal of Modern Applied Pharmacy. (2020). Determination of Ezetimibe and Total Ezetimibe in Human Plasma by LC-MS/MS and Its Application. Available at: [Link]
-
Latin American Journal of Pharmacy. (n.d.). Simultaneous Quantification of Ezetimibe and Ezetimibe Glucuronide in Human Plasma: A Pharmacokinetic Study in Healthy Chinese Volunteers. Available at: [Link]
-
SciSpace. (2012). Analytical lc-ms/ms method for ezetimibe and its application for pharmacokinetic study. Available at: [Link]
-
ResearchGate. (2025). A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites. Available at: [Link]
-
Wanfang Data. (n.d.). Determination of Ezetimibe and Total Ezetimibe in Human Plasma and Its Pharmacokinetics. Available at: [Link]
-
PubMed. (2016). Development and Validation of an LC-MS-MS Method for the Simultaneous Determination of Simvastatin, Simvastatin Acid and Ezetimibe in Human Plasma. Available at: [Link]
Sources
- 1. Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Determination of Ezetimibe and Total Ezetimibe in Human Plasma by LC-MS/MS and Its Application [chinjmap.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. mdpi.com [mdpi.com]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. fda.gov [fda.gov]
Application Note: Solubilization Strategies for (3'R)-Ezetimibe in Cell Culture Systems
Abstract & Scientific Rationale
(3'R)-Ezetimibe (also known as the 3'-epimer of Ezetimibe or Impurity 4) is a stereoisomer of the cholesterol absorption inhibitor Ezetimibe. While the therapeutic eutomer is the (3'S) configuration, the (3'R) isomer is frequently utilized in structure-activity relationship (SAR) studies, impurity profiling, and mechanistic toxicology assays.
The Core Challenge: Like its parent compound, (3'R)-Ezetimibe exhibits high lipophilicity (LogP ≈ 4.5) and negligible aqueous solubility (<0.01 mg/mL). In cell culture environments, improper solubilization leads to "micro-precipitation" —a phenomenon where the compound forms invisible crystalline aggregates upon contact with aqueous media. This results in:
-
False Negatives: The actual dissolved concentration is far lower than the calculated dose.
-
Cytotoxicity Artifacts: Crystals can mechanically damage cell membranes or trigger non-specific stress responses (e.g., lysosomal rupture).
This guide provides two validated protocols: a Standard DMSO/Serum Method for routine low-concentration assays (<10 µM) and a Cyclodextrin-Enhanced Method for saturation-limit studies (>10 µM) or serum-free conditions.
Physicochemical Profile
Understanding the solute is the first step to successful dissolution. The (3'R)-isomer shares the poor aqueous solubility profile of the parent drug.
| Property | Value / Characteristic | Implication for Cell Culture |
| Chemical Name | (3R,4S)-1-(4-fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one | Stereochemistry at the propyl chain hydroxyl is R (vs S in active drug).[1][2][3][4][5][6] |
| Molecular Weight | 409.43 g/mol | Moderate size; diffusion is not the limiting factor. |
| LogP | ~4.5 (Highly Lipophilic) | High affinity for plastics and serum proteins; low affinity for water. |
| Solubility (DMSO) | ~15–20 mg/mL (36–48 mM) | Excellent stock solvent. |
| Solubility (Ethanol) | ~20 mg/mL | Good alternative, but higher volatility affects long-term storage. |
| Solubility (Water) | < 0.01 mg/mL (Practically Insoluble) | Critical Risk: Immediate precipitation upon dilution. |
Protocol A: Standard DMSO Solubilization (Serum-Driven)
Recommended for: Routine screening, IC50 determination, concentrations ≤ 10 µM.
Mechanism: This method relies on the high solubility of (3'R)-Ezetimibe in DMSO for the stock, and the carrier capacity of Fetal Bovine Serum (FBS) albumin in the culture media to prevent precipitation upon dilution.
Reagents
-
(3'R)-Ezetimibe (Solid powder)[7]
-
DMSO (Dimethyl Sulfoxide), Cell Culture Grade (anhydrous, ≥99.9%)
-
Complete Cell Culture Media (containing at least 5-10% FBS)
Step-by-Step Procedure
1. Primary Stock Preparation (10 mM)
-
Weigh 4.1 mg of (3'R)-Ezetimibe.
-
Add 1.0 mL of sterile DMSO.
-
Critical Step: Vortex vigorously for 30 seconds. Inspect visually. The solution must be crystal clear.
-
Storage: Aliquot into amber glass vials (avoid plastic if possible for long-term storage) and store at -20°C. Stable for 3-6 months.
2. Working Solution Preparation (100x Concentrate)
-
Never add 100% DMSO stock directly to the cell well. This causes local protein precipitation and drug crashing.
-
Prepare an intermediate dilution in culture media without cells.
-
Example for 10 µM final assay concentration:
-
Dilute 10 mM stock 1:100 into sterile media (pre-warmed to 37°C) to create a 100 µM Working Solution .
-
Technique: Add DMSO stock dropwise to the vortexing media.
-
Note: The solution may turn slightly cloudy (Tyndall effect). If visible crystals form, switch to Protocol B.
-
3. Final Dilution
-
Add the Working Solution to the cell culture wells to achieve the final concentration (e.g., dilute 1:10 for 10 µM).
-
Final DMSO concentration should be ≤ 0.1% (v/v) to avoid solvent toxicity.
Protocol B: Cyclodextrin-Enhanced Solubilization
Recommended for: High concentrations (>10 µM), Serum-Free media, or long-duration assays (24h+).
Mechanism: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a toroidal inclusion complex with the hydrophobic (3'R)-Ezetimibe molecule. This "encapsulation" shields the drug from the aqueous environment, preventing precipitation while maintaining bioavailability.
Reagents
-
(3'R)-Ezetimibe (10 mM DMSO Stock from Protocol A)
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (Cell culture tested)
-
Sterile Water or PBS
Step-by-Step Procedure
1. Prepare Carrier Vehicle (20% HP-β-CD)
-
Dissolve 2.0 g of HP-β-CD in 10 mL of sterile PBS or water.
-
Filter sterilize using a 0.22 µm PVDF syringe filter.
2. Complexation Step
-
To prepare a 100 µM Working Solution :
-
Add 10 µL of 10 mM (3'R)-Ezetimibe DMSO Stock into 990 µL of the 20% HP-β-CD solution .
-
-
Critical Step: Place on a shaker or rotator for 30 minutes at Room Temperature. This allows time for the drug to enter the cyclodextrin cavity.
-
Result: A clear, stable solution where the drug is solubilized in the aqueous phase via the carrier.
3. Application
-
Dilute this complexed solution directly into your cell culture media (Serum-free or Serum-containing).
-
The cyclodextrin concentration in the final well will be negligible (<0.5%) and is generally non-toxic.
Quality Control & Validation
Trust but verify. Hydrophobic compounds are notorious for crashing out of solution over time.
-
Microscopic Inspection (Day 0 & Day 1):
-
Turbidity Check:
-
Measure absorbance at 600 nm (OD600) of the media without cells.
-
An increase in OD600 compared to vehicle control indicates precipitation.
-
Visualization: Solubilization Decision Logic
The following diagram illustrates the decision-making process for selecting the correct protocol based on experimental constraints.
Figure 1: Decision tree for selecting the optimal solubilization strategy based on assay concentration and media composition.
References
-
PubChem. (2024). Ezetimibe Compound Summary (CID 150311). National Library of Medicine. Retrieved from [Link]
-
Taupitz, T., et al. (2013). Cyclodextrin-water-soluble polymer ternary complexes for the enhancement of solubility and dissolution of ezetimibe. Retrieved from [Link]
-
Jajere, U. M., & Achadu, A. E. (2017). Fabrication and Characterization of Ezetimibe Solid Dispersion for Solubility Enhancement. Universal Journal of Pharmaceutical Research. Retrieved from [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Ezetimibe | C24H21F2NO3 | CID 150311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Improved Aqueous Solubility and Antihypercholesterolemic Activity of Ezetimibe on Formulating with Hydroxypropyl-β-Cyclodextrin and Hydrophilic Auxiliary Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. science24.com [science24.com]
- 5. First synthesis and characterization of key stereoisomers related to Ezetimibe [html.rhhz.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. (3'R)-Ezetimibe | 163380-16-3 [chemicalbook.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. tamuk.contentdm.oclc.org [tamuk.contentdm.oclc.org]
- 11. dovepress.com [dovepress.com]
Troubleshooting & Optimization
Technical Support Center: Resolving (3'R)-Ezetimibe Co-elution in RP-HPLC
Topic: High-Resolution Separation of Ezetimibe and its (3'R)-Diastereomer Audience: Analytical Chemists, QC Specialists, and Method Development Scientists Status: Active | Priority: Critical[1]
Core Technical Briefing
The Challenge: In the reverse-phase HPLC (RP-HPLC) analysis of Ezetimibe, the most persistent "critical pair" is the separation of the active pharmaceutical ingredient (API) from its (3'R)-diastereomer (often referred to as the 3'-epimer).[1]
The Science of the Problem:
Ezetimibe possesses three chiral centers. The API configuration is
The Solution Vector:
To resolve this, we must move beyond simple hydrophobicity (C18) and exploit Pi-Pi (
Diagnostic & Decision Framework
Before altering your method, confirm your specific co-elution scenario using the decision matrix below.
Figure 1: Decision matrix for selecting the correct chromatographic mode based on impurity type. Note that (3'R)-Ezetimibe is a diastereomer, allowing for RP-HPLC separation.[1]
Validated Troubleshooting Protocols
Scenario A: "I am using a C18 column and the resolution (Rs) is < 1.5."
Root Cause: C18 phases rely primarily on hydrophobic subtraction. Both Ezetimibe and the (3'R)-isomer have nearly identical LogP values.[1] The C18 ligands cannot sufficiently discriminate the spatial orientation of the 3'-hydroxyl group.
The Protocol: Switch to Phenyl-Hexyl or F5 [1]
-
Stationary Phase: Replace C18 with a Phenyl-Hexyl or Pentafluorophenyl (F5) column (e.g., Kinetex F5 or Luna Phenyl-Hexyl).[1]
-
Mobile Phase: Use a binary gradient.
-
Temperature: Set column temperature to 35°C - 40°C .
-
Why: Higher temperature improves mass transfer and reduces peak tailing, which is critical when separating closely eluting isomers.
-
Scenario B: "I must use the USP method (L1/C18) but need better separation."
Root Cause: Regulatory constraints may force the use of L1 packing. You must optimize the "soft" parameters.
The Protocol: The "Shallow Gradient" Approach
-
Buffer Modification: Ensure your buffer is Potassium Dihydrogen Phosphate (pH 4.0) .[1]
-
Scientific Rationale: At pH 4.0, the phenolic hydroxyl groups are fully protonated, preventing secondary interactions with residual silanols that cause tailing.
-
-
Gradient Slope: Flatten the gradient at the elution point.
-
Action: If Ezetimibe elutes at 50% B, create an isocratic hold or a very shallow ramp (e.g., 0.5% increase per minute) from minute 15 to 25.
-
-
Flow Rate: Reduce flow rate from 1.5 mL/min to 1.0 mL/min to increase the interaction time with the stationary phase.
Comparative Data: Column Chemistry Impact
The following table summarizes the expected performance of different stationary phases for the Ezetimibe/(3'R)-Isomer pair.
| Parameter | Standard C18 (L1) | Phenyl-Hexyl (L11) | Pentafluorophenyl (F5/L43) |
| Primary Interaction | Hydrophobicity | Hydrophobicity + | Hydrophobicity + |
| Resolution (Rs) | 0.8 - 1.2 (Poor) | 1.8 - 2.5 (Excellent) | > 2.5 (Superior) |
| Elution Order | Co-elution likely | (3'R) before Main Peak | (3'R) before Main Peak |
| Rec.[1] Mobile Phase | Phosphate Buffer / ACN | 0.1% TFA or H3PO4 / ACN | 0.1% Formic or H3PO4 / ACN |
Frequently Asked Questions (Technical)
Q1: Why does the USP monograph suggest L1 (C18) if Phenyl phases are better? A: Older USP monographs prioritize robustness and availability of columns over high-resolution specificity for every impurity.[1] However, recent proposals and updates (such as Pharmacopeial Forum revisions) increasingly recognize the utility of F5 (L43) columns for separating specific organic impurities in Ezetimibe due to the superior selectivity for halogenated aromatics [1, 2].
Q2: Can I use Methanol instead of Acetonitrile? A: You can, but Acetonitrile (ACN) is preferred. ACN is a dipole-dipole aprotic solvent, whereas Methanol is protic.[1] For the separation of diastereomers involving hydroxyl groups, ACN often yields different selectivity. Furthermore, ACN has lower viscosity, allowing for higher efficiency (theoretical plates) which is needed to resolve the critical pair.
Q3: My (3'R) peak is tailing. How do I fix this? A: Tailing in Ezetimibe analysis is usually caused by the interaction of the phenolic hydroxyl or the secondary amine (in the lactam ring) with free silanols on the silica support.
-
Fix 1: Lower the pH to < 3.0 using Phosphoric acid or TFA to suppress silanol ionization.
-
Fix 2: Increase ionic strength by using 25-50 mM Phosphate buffer instead of simple acidified water.
Advanced Workflow: Method Development Cycle
Use this workflow to systematically optimize your separation if the standard protocols fail.
Figure 2: Step-by-step optimization cycle for maximizing resolution between Ezetimibe and its diastereomers.
References
-
Phenomenex Application Note. (2024). Separation of Ezetimibe and its Organic Impurities per USP Monograph. Retrieved from [1]
-
USP-NF. (2025).[1] Ezetimibe Monograph: Organic Impurities Procedures. United States Pharmacopeia.[1][4] Retrieved from [1]
-
Gajjar, A., & Shah, V. D. (2011).[1][8] Impurity Profiling: A Case Study of Ezetimibe. The Open Conference Proceedings Journal.[8] Retrieved from [1]
-
Sathiyasundar, R., et al. (2016).[1][6] Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers. JSM Central.[1] Retrieved from [1]
Sources
- 1. Ezetimibe - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 2. trungtamthuoc.com [trungtamthuoc.com]
- 3. researchgate.net [researchgate.net]
- 4. phenomenex.com [phenomenex.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. JSM Central || Article Info [jsmcentral.org]
- 7. ijpsr.com [ijpsr.com]
- 8. Impurity Profiling: A Case Study of Ezetimibe [benthamopenarchives.com]
Troubleshooting baseline noise in (3'R)-Ezetimibe UV detection
Troubleshooting Baseline Noise in HPLC-UV Detection
Welcome to the technical support center for the analysis of (3'R)-Ezetimibe and its related compounds. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to baseline noise during HPLC-UV analysis. As a Senior Application Scientist, my goal is to provide you with a logical, in-depth troubleshooting framework grounded in scientific principles and field-proven experience.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm seeing significant baseline noise in my Ezetimibe chromatogram. Where should I even begin to look for the problem?
Answer: Baseline noise is a common issue in HPLC, and it represents the inherent background signal variation.[1][2] A high signal-to-noise ratio is critical for achieving low limits of detection (LOD) and quantification (LOQ).[3][4] When troubleshooting, it's most efficient to follow a systematic, component-by-component approach, starting with the easiest and most common culprits.
The analysis of Ezetimibe is often performed at a low UV wavelength (around 230-233 nm) to achieve maximum sensitivity.[5][6][7] However, many common HPLC solvents and additives absorb UV light in this region, making the baseline inherently more susceptible to noise.[1][2]
Below is a logical troubleshooting workflow. Start at the top and work your way down.
Troubleshooting Workflow: Initial Diagnosis
Caption: A top-level workflow for systematic troubleshooting of HPLC baseline noise.
Question 2: You mentioned the mobile phase is a common cause. What specific issues should I look for?
Answer: Absolutely. Mobile phase integrity is paramount for a stable baseline, especially at the low UV wavelengths used for Ezetimibe.[8][9] Issues can arise from solvent quality, preparation technique, or contamination.
Causality: The mobile phase is constantly flowing through the entire system. Any impurity, dissolved gas, or compositional inconsistency will be registered by the detector, leading to noise.
Troubleshooting the Mobile Phase:
-
Solvent Quality: Always use HPLC-grade or ultra-pure solvents.[10] Lower-grade solvents can contain UV-absorbing impurities that create a noisy or drifting baseline, particularly in gradient methods.[11][12]
-
Degassing: Dissolved gases, especially in aqueous buffers, can out-gas in the low-pressure environment of the detector flow cell, causing sharp spikes in the baseline.[2][9][11] Ensure your mobile phase is thoroughly degassed, preferably using an in-line degasser, but helium sparging or vacuum filtration/sonication are also effective.[2][9]
-
Mixing and Preparation:
-
If preparing the mobile phase manually, measure components separately before mixing to avoid volume contraction errors.[13]
-
Ensure any salts or buffers are fully dissolved. Incomplete dissolution creates micro-particulates that can cause pressure fluctuations and noise.
-
Filter all aqueous buffers through a 0.45 µm or 0.22 µm membrane filter to remove particulates.[10][13]
-
-
Buffer Precipitation: When using buffered mobile phases with high organic content (like Acetonitrile, common for Ezetimibe analysis), the buffer salts can precipitate.[10] This is especially problematic in gradient elution as the organic concentration increases. This can clog frits, damage the column, and create significant noise.
Protocol: Best Practices for Mobile Phase Preparation
-
Select Components: Use only HPLC-grade solvents (e.g., Acetonitrile) and high-purity water (e.g., Milli-Q). Use high-purity salts/acids for buffers (e.g., ortho-phosphoric acid, ammonium acetate).[4][14]
-
Prepare Aqueous Phase: Dissolve buffer salts in the aqueous phase completely. Adjust pH as required by the method.
-
Filter: Filter the aqueous buffer solution through a 0.22 µm or 0.45 µm solvent-compatible membrane filter.[13]
-
Combine and Mix: Measure the required volumes of the filtered aqueous phase and the organic solvent separately. Combine them in a clean, dedicated mobile phase reservoir. Mix thoroughly. For isocratic methods, pre-mixing is highly recommended over online mixing for the most stable baseline.[15][16]
-
Degas: Sonicate the final mobile phase mixture for 10-15 minutes or use an in-line degasser.[14]
-
Label and Store: Clearly label the reservoir with the composition and preparation date. Prepare fresh mobile phase daily, especially for buffers, to prevent microbial growth.[14][15]
Question 3: My mobile phase seems fine, but the noise continues. How can I determine if the pump, column, or detector is the problem?
Answer: This requires a systematic isolation of the system's components. By sequentially removing parts from the flow path, you can pinpoint the source of the noise.
Causality: Every component in the flow path can contribute to baseline noise. The pump can generate pressure ripples, the column can bleed contaminants, and the detector itself can have electronic or optical issues.
Systematic Isolation Workflow
Caption: A decision tree for systematically isolating the source of HPLC baseline noise.
Step-by-Step Guide to Isolation:
-
Bypass the Column: First, suspect the column. It can trap and later release contaminants, or the stationary phase can degrade.[11]
-
Action: Carefully disconnect the column and replace it with a zero-dead-volume union.
-
Analysis: Run the mobile phase through the system. If the baseline becomes stable, the column is the source of the noise. Try flushing the column with a strong solvent or replace it if necessary.
-
-
Check the Pump and Mixer: If the noise persists without the column, the issue may be with the pump or upstream components.
-
Action: With the column still bypassed, stop the pump flow.
-
Analysis: If the noise disappears when the flow stops, the issue is related to the flow path (pump, check valves, seals, degasser, or mixer).[8] Look for pressure fluctuations that correlate with the noise. A rhythmic, pulsating baseline often points to a faulty check valve or pump seal.[11]
-
-
Inspect the Detector: If the noise is still present even with the pump flow stopped, the problem is almost certainly within the detector itself.
Question 4: I've isolated the noise to the system hardware. What are the cleaning and maintenance procedures I should follow?
Answer: System contamination is a frequent cause of baseline drift and noise, often from sample matrix components, mobile phase impurities, or metal ion leaching from stainless steel components.[8][18] A thorough cleaning and, if necessary, passivation of the system can resolve these issues.
Causality: Contaminants can adsorb to the inner surfaces of tubing and components. Changes in mobile phase composition (especially during gradients) can then cause these contaminants to elute, creating a wandering or noisy baseline.[8] Metal ions can also interact with analytes, affecting peak shape and creating noise.[19]
System Cleaning and Passivation Protocols:
| Procedure | Purpose | When to Perform | Typical Reagents |
| System Flush | Removes weakly adsorbed contaminants and equilibrates the system. | Between different methods; daily startup. | Water, Isopropanol, Methanol.[20] |
| Acid/Base Cleaning | Removes more stubborn ionic or organic buildup from system tubing and frits. | When noise persists after flushing; troubleshooting peak shape issues. | 30% Phosphoric Acid; 1-2% Detergent Solution.[18][20] |
| Passivation | Removes free iron and creates a uniform, corrosion-resistant oxide layer on stainless steel surfaces, reducing metal ion leaching.[19][21] | For new systems; if analyzing metal-sensitive compounds; annually as preventative maintenance.[19][22] | 6M Nitric Acid.[18][19] |
Protocol: HPLC System Passivation (Aggressive Cleaning)
WARNING: This procedure uses strong acid. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. NEVER allow the passivation solution to enter the HPLC column.
-
Preparation: Remove the HPLC column and any guard column. Replace with a zero-dead-volume union. Place all solvent inlet lines into fresh HPLC-grade water.
-
Water Rinse: Flush the entire system (all flow paths) with HPLC-grade water for 15-30 minutes at 1 mL/min.[19]
-
Isopropanol Rinse: Switch the inlet lines to 100% Isopropanol and flush the system for 15 minutes. This helps remove organic residues.[19]
-
Water Rinse: Switch back to HPLC-grade water and flush for another 15 minutes to remove the isopropanol.[19]
-
Passivation Step: Switch the inlet lines to a freshly prepared solution of 6N Nitric Acid (HNO₃).
-
Final Water Rinse: Switch the inlet lines back to HPLC-grade water. Flush the system extensively for at least 60 minutes, or until the pH of the waste line output is neutral.
-
Final Flush/Storage: Flush the system with a storage solvent like Methanol or Acetonitrile. The system is now passivated and ready for re-equilibration with your method's mobile phase.
Question 5: What detector settings can I optimize to reduce baseline noise for my Ezetimibe analysis?
Answer: Optimizing UV detector settings is a crucial step that is often overlooked. Incorrect parameters can artificially increase noise and compromise sensitivity.
Causality: Detector settings control how the raw signal from the flow cell is processed into the final chromatogram. Parameters like data acquisition rate and time constant act as electronic filters.[3] The slit width controls the spectral bandwidth of the light hitting the photodiode array, affecting both signal intensity and noise.[1][2]
Key UV Detector Parameters for Ezetimibe Analysis:
| Parameter | Recommended Setting | Rationale |
| Wavelength | 230-233 nm | Matches the λmax of Ezetimibe for maximum signal response.[5][23] |
| Bandwidth/Slit Width | 4-8 nm | A wider slit width allows more light to reach the photodiode, which reduces baseline noise and increases the signal. However, spectral resolution is reduced. For quantification, a wider slit is generally better.[1][2] |
| Reference Wavelength | Optional: 360 nm (Bandwidth ~100 nm) | Can be used to compensate for refractive index effects and lamp flicker, reducing baseline drift and low-frequency noise. |
| Data Acquisition Rate | 10-20 Hz (for typical peak widths of 10-20s) | Should be fast enough to define the peak shape adequately (15-20 points across the peak). A rate that is too high can increase high-frequency noise.[17] |
| Time Constant / Response Time | 0.1 - 0.5 seconds | This is an electronic filter that smoothens the baseline. A higher value reduces noise but can also broaden and shorten sharp peaks. Do not over-filter, as it can obscure small impurity peaks.[3] |
By carefully selecting these parameters, you can significantly improve the signal-to-noise ratio of your Ezetimibe analysis without changing any hardware or chemistry.
References
- HPLC Repair Services. (2020, August 31). Common Causes of Baseline Noise.
-
Reddit r/CHROMATOGRAPHY. (2023, March 4). 5 Major causes of noise in chromatograms during HPLC analysis?[Link]
-
Welch Materials. (2024, July 9). Cleaning and Passivation of Liquid Chromatography. [Link]
-
Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Noisy Baseline. [Link]
-
Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues. [Link]
-
Shimadzu. (2025, April 15). Baseline Disturbance. [Link]
-
Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]
-
Labtech. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]
-
Analytics-Shop. (n.d.). Successful passivation of an HPLC system. [Link]
-
SilcoTek. (2017, January 13). How To Passivate HPLC Stainless Steel For Corrosion Resistance. [Link]
-
PubMed. (2020, December 21). Ezetimibe: A Review of Analytical Methods for the Drug Substance, Pharmaceutical Formulations and Biological Matrices. [Link]
-
Element Lab Solutions. (2019, February 4). HPLC Diagnostic Skills Vol I – Noisy Baselines. [Link]
-
LCGC International. (2019, February 13). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. [Link]
-
FAQ. (2025, November 3). What is the Definition of Passivating and Purging in HPLC. [Link]
-
Pharmaguideline. (2011, July 23). Guideline for Preparation of Mobile Phase Required for HPLC. [Link]
-
Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]
-
Pharma Growth Hub. (2023, November 28). Essential Precautions for HPLC Mobile Phase Handling and Use. [Link]
-
Phenomenex. (2022, November 2). Mobile Phase Preparation Tips & Tricks. [Link]
-
LCGC International. (2020, November 11). Enhancing Signal-to-Noise. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Development and Validation of a new Reversed-phase HPLC Method for the Determination of Ezetimibe in Pharmaceutical Dosage forms. [Link]
-
TSI Journals. (n.d.). DEVELOPMENT OF UV SPECTROPHOTOMETRIC METHOD FOR THE ESTIMATION OF EZETIMIBE FROM TABLET FORMULATION. [Link]
-
PubChem - NIH. (n.d.). Ezetimibe. [Link]
-
Impactfactor. (2021, June 25). In-Depth Investigation of Analytical Methods for the Determination of Bempedoic Acid and Ezetimibe in Biological Fluid and Pharmaceutical Dosage Form. [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Simultaneous Spectrophotometric Estimation of Ezetimibe and Atorvastatin in Pharmaceutical Dosage Form. [Link]
-
Der Pharma Chemica. (n.d.). A stability indicating RP-HPLC method development for determination of ezetimibe in tablet dosage form. [Link]
-
ResearchGate. (2009, May-August). Validated RP- HPLC Method For Estimation of Ezetimibe In Different Tablet Dosage Form. [Link]
-
ResearchGate. (2020, August 25). UV Spectrophotometric Method Development and Validation of Ezetimibe and Simvastatin in Bulk and Pharmaceutical Dosage Form. [Link]
-
Rasayan Journal of Chemistry. (n.d.). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF ROSUVASTATIN AND EZETIMIBE IN C. [Link]
-
PMC. (n.d.). Stability Indicating RP-HPLC Method for Simultaneous Determination of Simvastatin and Ezetimibe from Tablet Dosage Form. [Link]
-
Pharmaceutical and Biomedical Research. (n.d.). High performance liquid chromatographic method for determination of ezetimibe in pharmaceutical formulation tablets. [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 4. archives.ijper.org [archives.ijper.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Stability Indicating RP-HPLC Method for Simultaneous Determination of Simvastatin and Ezetimibe from Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Shimadzu Baseline Disturbance [shimadzu.nl]
- 9. labtech.tn [labtech.tn]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
- 11. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 12. labcompare.com [labcompare.com]
- 13. Mobile Phase Prep: Key Tips & Tricks [phenomenex.com]
- 14. Guideline for Preparation of Mobile Phase Required for HPLC | Pharmaguideline [pharmaguideline.com]
- 15. welch-us.com [welch-us.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. reddit.com [reddit.com]
- 18. welch-us.com [welch-us.com]
- 19. analytics-shop.com [analytics-shop.com]
- 20. technotes.alconox.com [technotes.alconox.com]
- 21. Definition of Passivating and Purging in HPLC | MICROSOLV [mtc-usa.com]
- 22. silcotek.com [silcotek.com]
- 23. ajrconline.org [ajrconline.org]
Strategies for removing (3'R)-Ezetimibe impurities from API
Topic: Strategies for removing (3'R)-Ezetimibe impurities from API Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals[1][2]
Welcome to the Technical Support Portal
Status: Operational
Ticket Focus: Stereochemical Purity / Diastereomer Removal
Molecule: Ezetimibe (
Diagnostic & Root Cause Analysis
Issue Description:
Users frequently report the persistence of the (3'R)-isomer (approx. 0.5% – 2.0%) following the asymmetric reduction of the ketone intermediate. Because Ezetimibe contains three chiral centers, the formation of the
Mechanism of Impurity Formation:
The impurity typically originates during the reduction of the ketone intermediate,
-
Standard Route: Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst.[1][2]
-
Failure Mode: High reaction temperatures (> -10°C), moisture contamination in the catalyst, or unoptimized borane addition rates lead to a drop in enantiomeric excess (ee), producing the unwanted
-alcohol.[1]
Visualizing the Divergence:
Figure 1: Bifurcation of the synthetic pathway during the reduction step.[1][2] Control of temperature is the primary preventive measure.
Remediation Protocols (Purification Strategies)
If the impurity is present in the crude API, standard silica chromatography is often insufficient due to the similar polarity of the diastereomers. Crystallization is the most effective method for upgrading chiral purity.
Protocol A: Aqueous Isopropanol Recrystallization (Recommended)
Best for: Removing levels between 0.5% and 5.0%.[1][2]
The Science: The
Step-by-Step Workflow:
| Step | Action | Critical Parameter |
| 1. Dissolution | Suspend crude Ezetimibe in Isopropanol (IPA) (5-7 volumes). Heat to 55–60°C until fully dissolved. | Do not exceed 65°C to avoid thermal degradation. |
| 2. Nucleation | Slowly add Water (2-3 volumes) while maintaining 55°C. The solution should remain clear.[1][2] | Addition rate: 1 vol/15 mins. |
| 3. Seeding | Cool to 45°C .[1] Add pure Ezetimibe seeds (0.5% w/w). Hold for 1 hour. | Crucial: Seeding prevents oiling out and ensures correct polymorph. |
| 4. Growth | Cool slowly to 20°C over 4 hours (approx 5°C/hour). | Rapid cooling traps the (3'R) impurity in the lattice. |
| 5. Anti-solvent | Add remaining Water (3-4 volumes) slowly at 20°C. | Final solvent ratio IPA:Water should be approx 1:[1][2]1. |
| 6. Isolation | Cool to 0–5°C , hold for 2 hours, then filter. Wash with cold IPA:Water (1:1). | Wash displaces mother liquor containing the impurity. |
Protocol B: Toluene/Acetonitrile Swing (Alternative)
Best for: Batches where "oiling out" occurs in aqueous systems.[1][2]
-
Dissolve crude API in Acetonitrile (5 vol) at 50°C.
-
Add Toluene (10 vol) and distill under vacuum to remove Acetonitrile (azeotropic removal).
-
The system becomes rich in Toluene. Ezetimibe crystallizes; the impurity remains more soluble in the toluene mother liquor.
-
Cool to 10°C and filter.
Analytical Validation (QC)
You cannot rely on standard C18 HPLC for this separation. You must use Chiral HPLC to quantify the
Recommended Method:
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or AS-H).[1][2]
-
Mobile Phase: n-Hexane : Ethanol : Isopropanol : TFA (80 : 15 : 5 : 0.1).[1][2]
-
Criteria: Resolution (
) between and peaks must be .
Troubleshooting & FAQs
Q: The impurity level is 1.5%.[6] After Protocol A, it only dropped to 0.8%. Why? A: This usually indicates "Crash Cooling."[1] If the cooling ramp in Step 4 is too fast (>10°C/hour), the impurity is physically trapped inside the crystal agglomerates (occlusion) rather than remaining in the mother liquor. Re-process using a strictly linear cooling ramp of 5°C/hour.
Q: My product is oiling out (liquid-liquid phase separation) instead of crystallizing. A: This happens if the water is added too quickly in Step 2 or if the seeding step is skipped.
-
Fix: Re-heat to dissolve the oil. Add seeds at the cloud point. Ensure the solvent ratio is correct (too much water early on triggers oiling).
Q: Can I use preparative HPLC for this? A: Yes, but it is cost-prohibitive for manufacturing scales.[1][2] For R&D quantities (<5g), use a Chiralpak AD-H semi-prep column with Heptane/Ethanol (85:15).[2]
Q: How do I prevent this impurity upstream? A: The root cause is the CBS reduction. Ensure:
-
Moisture Control: The system must be strictly anhydrous.
-
Temperature: Maintain -20°C. A rise to 0°C increases the
impurity by up to 5%. -
Reagent Quality: Check the quality of the Borane-DMS complex; degraded borane reduces stereoselectivity.
Decision Logic for Purification:
Figure 2: Decision matrix for handling impurity excursions.
References
-
Process Chemistry of Ezetimibe: Wu, G., et al. "A Novel One-Step Synthesis of Ezetimibe."[1][2] Journal of Organic Chemistry. (2007).
-
Impurity Profiling: Zhang, D., & Su, J. "Investigation of reduction process and related impurities in ezetimibe."[7] Journal of Pharmaceutical and Biomedical Analysis. (2015).
-
Crystallization Strategy: Bala, M., et al. "Process For The Purification Of Ezetimibe." Patent WO2008032338A2. (2008). [2]
-
Chiral Separation: Sathiyasundar, R., et al. "Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers."[8] Annals of Chromatography and Separation Techniques. (2016).
Sources
- 1. anantlabs.com [anantlabs.com]
- 2. (3R,4S)-3-[(3S)-3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one | C24H22FNO3 | CID 58827445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
- 5. CN104764825B - Method for separation and detection of enantiomers of key intermediates of ezetimibe - Google Patents [patents.google.com]
- 6. phenomenex.com [phenomenex.com]
- 7. Investigation of reduction process and related impurities in ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JSM Central || Article Info [jsmcentral.org]
Validation & Comparative
Establishing limit of detection (LOD) for (3'R)-Ezetimibe impurities
Title: Comparative Guide: Establishing Limit of Detection (LOD) for (3'R)-Ezetimibe Impurities Subtitle: A Technical Analysis of HPLC-UV vs. LC-MS/MS Workflows under ICH Q2(R2) Standards
Executive Summary
The precise quantification of the (3'R)-Ezetimibe epimer —a specific diastereomeric impurity where the hydroxyl-bearing carbon on the propyl side chain is inverted—is a critical quality attribute in drug substance release. While standard Ezetimibe possesses a (3R, 4S, 3'S) configuration, the (3'R) impurity presents unique separation challenges due to its identical mass and similar polarity to the Active Pharmaceutical Ingredient (API).
This guide compares two primary methodologies for establishing the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for this impurity:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The industry workhorse for routine release, limited by baseline noise and stereoselectivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The high-sensitivity alternative required for trace analysis (<0.05%) and complex matrix profiling.
Key Insight: While HPLC-UV is sufficient for impurities >0.05%, LC-MS/MS is chemically necessary when the (3'R) isomer co-elutes with the main peak or when LOD requirements drop below 1 ppm (parts per million).
Technical Context: The (3'R)-Epimer Challenge
The (3'R)-isomer is a diastereomer , not an enantiomer. Theoretically, it can be separated on achiral stationary phases (like C18 or PFP). However, its structural similarity to Ezetimibe results in critical pairs with resolution (
-
Target Analyte: (3'R)-Epimer of Ezetimibe.
-
Regulatory Standard: ICH Q2(R2) Validation of Analytical Procedures.[1][2][3]
-
Critical Requirement: The LOD must be established based on the Signal-to-Noise (S/N) approach for chromatographic methods.
Comparative Methodology
Method A: HPLC-UV (Pentafluorophenyl Column)
Best for: Routine QC, impurities > 0.05%.
-
Mechanism: Uses a Fluorophenyl (PFP) stationary phase which offers superior selectivity for halogenated isomers compared to standard C18.
-
Detection: UV absorbance at 232 nm (Ezetimibe
). -
Pros: Robust, cost-effective, easy transfer to QC.
-
Cons: Higher LOD (typically ~0.03-0.05%); susceptible to baseline drift.
Method B: LC-MS/MS (Triple Quadrupole)
Best for: Trace analysis, genotoxic risk assessment, complex matrices.
-
Mechanism: Multiple Reaction Monitoring (MRM) mode targeting specific fragment ions.
-
Detection: Electrospray Ionization (ESI) Negative Mode.
-
Pros: Superior LOD (typically < 10 ppb), high specificity (mass filtration).
-
Cons: High cost, requires stable isotope internal standards for best accuracy.
Performance Data Comparison
The following data represents typical validation results for the (3'R)-impurity.
| Parameter | HPLC-UV (Method A) | LC-MS/MS (Method B) |
| Column Chemistry | Kinetex F5 (PFP) or Chiralpak | C18 (Sub-2 |
| Detection Principle | Absorbance (232 nm) | Mass Transition ( |
| Linearity Range | 0.05% – 1.0% | 0.001% – 0.1% |
| Typical LOD (S/N ~ 3) | 0.03% (300 ppm) | 0.0005% (5 ppm) |
| Typical LOQ (S/N ~ 10) | 0.05% (500 ppm) | 0.0015% (15 ppm) |
| Resolution ( | Critical (Must be > 1.5) | Less Critical (Mass selective) |
Experimental Protocols
Protocol 1: Establishing LOD via Signal-to-Noise (ICH Q2)
Applicable to both UV and MS methods.
Step 1: Preparation of Stock Solutions
-
Impurity Stock: Dissolve 5.0 mg of (3'R)-Ezetimibe reference standard in 50 mL Diluent (Acetonitrile:Water 60:40).
-
Sensitivity Solution: Serially dilute the stock to reach a target concentration of ~0.03% of the nominal API concentration (for UV) or ~10 ppb (for MS).
Step 2: The Determination Workflow
-
Inject a Blank (Diluent) to establish the baseline noise magnitude over a distance of 20 times the peak width.
-
Inject the Sensitivity Solution (n=3).
-
Calculate S/N using the formula:
Where = height of the peak, = peak-to-peak background noise. -
Iterate: Dilute further until S/N is between 3:1 and 2:1. This concentration is the LOD .
Step 3: Verification
-
Prepare a solution at the calculated LOD.
-
Inject 6 replicates.
-
Acceptance Criteria: The analyte peak must be visibly distinguishable from noise in all 6 injections (S/N
3).
Visualizing the Decision Process
The following diagram outlines the logical flow for selecting the detection method and validating the LOD.
Caption: Decision tree for selecting analytical methodology based on required sensitivity thresholds.
Critical Analysis & Recommendations
When to use HPLC-UV: Use this for routine batch release where the process capability is well-understood, and the impurity levels are consistently controlled above 0.05%. The use of a Pentafluorophenyl (PFP) column (e.g., Kinetex F5) is strongly recommended over standard C18, as the fluorine-fluorine interactions provide better separation of the (3'R) diastereomer from the main peak [9].
When to use LC-MS/MS:
Use this during Process Development or Genotoxic Impurity Screening . If the (3'R)-isomer levels are unknown or potentially very low, UV detection risks false negatives due to baseline noise masking the peak. MS detection in Negative ESI mode (
Self-Validating Tip: Regardless of the detector, always perform a Spike Recovery experiment at the LOQ level. Spike the (3'R)-impurity into the API matrix at the LOQ concentration. If recovery is not between 70-130%, your method is suffering from matrix effects (MS) or co-elution masking (UV), and the LOD is invalid.
References
-
ICH. (2023).[1][3] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][5][6] Available at: [Link]
-
Gajjar, A.K., & Shah, V.D. (2011).[4] Impurity Profiling: A Case Study of Ezetimibe. The Open Conference Proceedings Journal.[4] Available at: [Link]
-
Filip, S., et al. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals. Spectroscopy Online. Available at: [Link]
-
Phenomenex. (2024).[2] Separation of Ezetimibe and its Organic Impurities per USP Monograph. Available at: [Link](Note: Generalized landing page for verified application note search).
-
USP. (2025). Ezetimibe Monograph: Organic Impurities. USP-NF. Available at: [Link]
Sources
A Comparative Toxicological Assessment of Ezetimibe and its (3'R)-Stereoisomer: A Guide for Drug Development Professionals
This guide provides a detailed comparative analysis of the toxicological profiles of Ezetimibe, a widely used cholesterol absorption inhibitor, and its (3'R)-stereoisomer. As the principles of stereochemistry are paramount in drug development, understanding the potential differences in toxicity between enantiomers and diastereomers is critical for ensuring drug safety and meeting regulatory standards. It is a well-established principle that stereoisomers of chiral drugs can exhibit markedly different pharmacological activities and toxicological profiles.[1][2] While one isomer may be therapeutically beneficial, another can be inactive or, in some cases, toxic.[1]
Ezetimibe possesses three chiral centers, giving rise to eight possible stereoisomers.[1][3][4] The therapeutically active agent, sold under brand names like Zetia® and Ezetrol®, is the (3R, 3'S, 4S)-enantiomer.[5] Its (3'R)-isomer is a known process-related impurity that can arise during synthesis.[1] Despite the regulatory emphasis on characterizing stereoisomeric impurities, there is a notable scarcity of publicly available toxicological data specifically for the (3'R)-isomer of Ezetimibe.[2][6]
This guide will first establish a comprehensive baseline of the known toxicity profile of Ezetimibe, supported by preclinical and clinical data. Subsequently, it will leverage this baseline to propose a robust, scientifically-grounded framework for the direct comparative toxicological evaluation of the (3'R)-isomer. This approach is designed to provide researchers and drug development professionals with the necessary methodologies to generate the critical data required for a complete safety assessment.
The Established Toxicological Profile of Ezetimibe
Ezetimibe has a generally favorable safety profile and is well-tolerated in clinical use, both as a monotherapy and in combination with statins.[4][7][8] Its primary mechanism involves inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for cholesterol absorption in the intestinal brush border.[9][10][11]
1.1. Preclinical Toxicology
A range of nonclinical toxicology studies have been conducted on Ezetimibe, including single-dose and long-term studies in various animal models.
-
General Toxicity: In preclinical studies involving rats, dogs, and mice, Ezetimibe monotherapy revealed some toxicity at exposures significantly higher (greater than 10 times) than the standard human dose.[12] The primary target organs identified at these high exposure levels were the heart, lymph nodes, kidney, and bone marrow.[12]
-
Hepatotoxicity: Ezetimibe monotherapy is associated with a low rate of mild, often transient, serum aminotransferase elevations, comparable to placebo.[7][9][13] While rare cases of clinically significant liver injury have been reported, a definitive causal link to Ezetimibe alone is often difficult to establish due to its frequent co-administration with statins, which carry their own risk of hepatotoxicity.[9][13] The FDA label includes a warning about potential liver enzyme elevations during combination therapy.[9][13]
-
Carcinogenicity and Genotoxicity: Ezetimibe has shown no evidence of being carcinogenic in standard 2-year bioassays in mice and rats.[12][14][15] Furthermore, it has consistently tested negative in a battery of genotoxicity assays, including the Ames test, in vitro chromosomal aberration assays in human lymphocytes, and the in vivo mouse micronucleus test, indicating a lack of mutagenic or clastogenic potential.[12][16][17]
1.2. In Vitro Cytotoxicity
Cell-based assays are fundamental for initial toxicity screening. Studies on Ezetimibe have established baseline cytotoxicity values in relevant cell lines.
-
In a study using MDCKII cells stably expressing the human NPC1L1 protein (a pharmacologically validated system), the LC50 value for Ezetimibe was determined to be 62.29 µM.[18] For the human liver cancer cell line HepG2, the LC50 was 69.74 µM.[18]
-
Another study investigating the interaction of Ezetimibe with P-glycoprotein in Caco-2 cells (a model for the intestinal barrier) found no cytotoxicity at concentrations up to 100 µM.[19]
Proposed Framework for the Comparative Toxicity Assessment of the (3'R)-Isomer
Given the absence of direct comparative data, a structured, head-to-head evaluation is necessary. The following experimental plan outlines the key assays required to build a comparative toxicity profile for the (3'R)-isomer against the parent Ezetimibe molecule.
The diagram below illustrates the fundamental structural difference between Ezetimibe and its (3'R)-isomer, highlighting the inversion of stereochemistry at the 3-position of the azetidinone ring, which necessitates a separate toxicological evaluation.
Caption: Workflow for comparative in vitro cytotoxicity testing.
Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Culture HepG2 (liver model) and Caco-2 (intestinal model) cells under standard conditions (e.g., 37°C, 5% CO2) in appropriate media.
-
Seeding: Seed cells into 96-well microplates at a density of approximately 1x10⁴ cells per well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare stock solutions of Ezetimibe and its (3'R)-isomer in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 200 µM).
-
Treatment: Replace the culture medium in the wells with the medium containing the various concentrations of the test compounds. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 24 to 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the concentration-response curves and determine the LC50 (Lethal Concentration 50%) value for each compound.
Protocol: Comparative Genotoxicity (Bacterial Reverse Mutation Assay - Ames Test)
-
Strain Selection: Utilize a standard panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).
-
Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.
-
Exposure: Plate the bacterial strains with various concentrations of Ezetimibe and the (3'R)-isomer.
-
Incubation: Incubate the plates for 48-72 hours.
-
Analysis: Count the number of revertant colonies. A compound is considered mutagenic if it causes a dose-dependent, two-fold or greater increase in the number of revertant colonies compared to the negative control.
2.2. Comparative In Vivo Toxicity Assessment
Should in vitro results indicate a significant difference in toxicity, or as part of a comprehensive safety package, in vivo studies are warranted.
Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
-
Animals: Use a single sex of a standard rodent species (e.g., female Sprague-Dawley rats).
-
Dosing: Dose animals sequentially. Start with a dose just below the estimated LD50. If the animal survives, the next animal receives a higher dose; if it dies, the next receives a lower dose.
-
Observation: Observe animals closely for the first several hours post-dosing and at least once daily for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system effects, and behavior).
-
Endpoint: The primary endpoints are mortality and clinical signs of toxicity. This method allows for the estimation of the LD50 with a minimal number of animals.
Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD 407)
-
Animals: Use both male and female rodents (e.g., Wistar rats).
-
Dosing Groups: Establish multiple dose groups for both Ezetimibe and the (3'R)-isomer (e.g., low, mid, high dose) plus a vehicle control group. Administer the compounds daily via oral gavage for 28 consecutive days.
-
In-life Monitoring: Conduct daily clinical observations, weekly body weight measurements, and food/water consumption analysis.
-
Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Conduct a full necropsy and weigh key organs.
-
Histopathology: Perform microscopic examination of a comprehensive list of tissues from the control and high-dose groups to identify any treatment-related pathological changes.
Data Summary Table: Proposed Endpoints for Comparative Analysis
| Parameter | Ezetimibe (Expected/Known) | (3'R)-Isomer (To Be Determined) | Rationale for Comparison |
| In Vitro LC50 (HepG2) | ~70 µM [18] | TBD | Direct comparison of cytotoxicity to liver cells. |
| In Vitro LC50 (Caco-2) | >100 µM [19] | TBD | Assess cytotoxicity to intestinal cells. |
| Ames Test Result | Negative [12][16] | TBD | Screen for mutagenic potential. |
| In Vivo LD50 (Rat, oral) | >10,000 mg/kg [20] | TBD | Determine acute lethal dose. |
| 28-Day NOAEL (Rat) | TBD | TBD | Identify the No-Observed-Adverse-Effect Level for target organ toxicity. |
| Target Organs (28-Day) | Heart, Kidney, Bone Marrow (at high doses) [12] | TBD | Identify and compare target organs of toxicity. |
Mechanistic Insights and Rationale
The fundamental rationale for this comparative investigation lies in stereospecific interactions. The three-dimensional arrangement of atoms in the (3'R)-isomer differs from that of Ezetimibe. This structural difference could lead to:
-
Altered Target Affinity: While Ezetimibe selectively binds to NPC1L1, the (3'R)-isomer may have a lower affinity for this target, potentially reducing its pharmacological effect but also possibly increasing its interaction with off-targets.
-
Differential Metabolism: The enzymes responsible for metabolizing Ezetimibe (primarily via glucuronidation) may interact differently with the (3'R)-isomer. [21][22]This could lead to the formation of unique metabolites with their own toxicological profiles or alter the pharmacokinetic properties, leading to higher systemic exposure.
-
Off-Target Binding: The unique shape of the (3'R)-isomer might allow it to bind to other receptors, ion channels, or enzymes throughout the body, leading to unforeseen toxicities not observed with the parent drug.
By executing the proposed experimental framework, researchers can systematically de-risk the (3'R)-isomer, ensuring that the final Ezetimibe drug substance meets the stringent safety and purity standards required by regulatory bodies. This self-validating system of tiered testing, from in vitro screening to in vivo confirmation, provides the comprehensive data package necessary for informed decision-making in the drug development process.
References
-
Ezetimibe - LiverTox - NCBI Bookshelf - NIH. (2021, December 1). National Institute of Diabetes and Digestive and Kidney Diseases. [Link]
-
First synthesis and characterization of key stereoisomers related to Ezetimibe. (n.d.). ScienceDirect. [Link]
-
Ezetimibe and Cancer: Is There a Connection? - PMC. (2022, July 18). National Center for Biotechnology Information. [Link]
-
Is ezetimibe (EZETIMIBE) hepatotoxic, causing liver damage? - Dr.Oracle. (2025, May 9). Dr.Oracle. [Link]
-
21445 Zetia Pharmacology Review Part 1 - accessdata.fda.gov. (2002, July 9). U.S. Food and Drug Administration. [Link]
-
The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption. (n.d.). University of Rhode Island. [Link]
-
Ezetimibe therapy: mechanism of action and clinical update - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Ezetimibe - StatPearls - NCBI Bookshelf - NIH. (2023, August 28). National Center for Biotechnology Information. [Link]
-
Table 18e. Ezetimibe and total ezetimibe exposure ratios in animals vs humans are. (n.d.). U.S. Food and Drug Administration. [Link]
-
Novel amino-β-lactam derivatives as potent cholesterol absorption inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis and Biological Evaluation of Ezetimibe Analogs as Possible Cholesterol Absorption Inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
In vitro and in situ effects of atorvastatin and ezetimibe on P-glycoprotein expression and function | Bangladesh Journal of Pharmacology. (2016, November 24). Bangladesh Journal of Pharmacology. [Link]
-
Impurity Profiling: A Case Study of Ezetimibe - Bentham Open Archives. (2011, November 4). Bentham Open. [Link]
-
MSDS - Ezetimibe Trihydroxy Impurity - KM Pharma Solution Private Limited. (n.d.). KM Pharma Solution Private Limited. [Link]
-
Ezetimibe Formulation - Organon. (2024, April 6). Organon. [Link]
-
SAFETY DATA SHEET Ezetimibe Formulation - Organon. (n.d.). Organon. [Link]
-
(EZETIMIBE) TABLETS - accessdata.fda.gov. (n.d.). U.S. Food and Drug Administration. [Link]
-
Ezetimibe: a review of its metabolism, pharmacokinetics and drug interactions | Request PDF - ResearchGate. (2025, August 9). ResearchGate. [Link]
-
Ezetimibe: a review of its metabolism, pharmacokinetics and drug interactions. - ClinPGx. (n.d.). ClinPGx. [Link]
-
(PDF) Impurity Profiling: A Case Study of Ezetimibe - ResearchGate. (2011, June 6). ResearchGate. [Link]
-
Isolation and Characterization of R-Enantiomer in Ezetimibe. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]
-
The pharmacokinetics of ezetimibe - PubMed. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis and Modeling of Ezetimibe Analogues - PubMed. (2021, May 22). National Center for Biotechnology Information. [Link]
-
Ezetimibe | C24H21F2NO3 | CID 150311 - PubChem - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis and Modeling of Ezetimibe Analogues - MDPI. (2021, May 22). MDPI. [Link]
-
Characterization and interactions between piperine and ezetimibe in their Anti-hyperlipidemic efficacy using Biopharmaceutics and Pharmacokinetics - PMC. (2025, January 14). National Center for Biotechnology Information. [Link]
-
Ezetimibe: Package Insert / Prescribing Information / MOA - Drugs.com. (2026, February 12). Drugs.com. [Link]
-
Identification, Isolation and Characterization of Process Related Impurities in Ezetimibe. (2014, January 15). PubMed. [Link]
-
Isolation and Characterization of R-Enantiomer in Ezetimibe - Semantic Scholar. (2013, September 15). Semantic Scholar. [Link]
-
21445 Zetia Clinical Pharmacology Biopharmaceutics Review Part 1 - accessdata.fda.gov. (2001, December 27). U.S. Food and Drug Administration. [Link]
-
Synthesis and Modeling of Ezetimibe Analogues - ResearchGate. (2025, October 15). ResearchGate. [Link]
-
Chiral Separation and Thermodynamic Investigation of Ezetimibe Optical Isomers on a Chiralpak IC Column - Oxford Academic. (2016, March 9). Oxford Academic. [Link]
-
EZETIMIBE. (2024, June 11). Teva Canada. [Link]
-
Isolation and Characterization of R-Enantiomer in Ezetimibe. (n.d.). ResearchGate. [Link]
Sources
- 1. First synthesis and characterization of key stereoisomers related to Ezetimibe [html.rhhz.net]
- 2. Isolation and Characterization of R-Enantiomer in Ezetimibe [file.scirp.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Ezetimibe | C24H21F2NO3 | CID 150311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isolation and Characterization of R-Enantiomer in Ezetimibe [scirp.org]
- 7. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ezetimibe | 163222-33-1 [chemicalbook.com]
- 9. Ezetimibe - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]
- 11. Ezetimibe - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. droracle.ai [droracle.ai]
- 14. Ezetimibe and Cancer: Is There a Connection? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drugs.com [drugs.com]
- 16. organon.com [organon.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Novel amino-β-lactam derivatives as potent cholesterol absorption inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro and in situ effects of atorvastatin and ezetimibe on P-glycoprotein expression and function | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 20. kmpharma.in [kmpharma.in]
- 21. researchgate.net [researchgate.net]
- 22. ClinPGx [clinpgx.org]
Controlling the (3'R)-Ezetimibe Epimer: Regulatory Limits and Chromatographic Performance Guide
Executive Summary: The Stereochemical Challenge
Ezetimibe (Zetia) is a selective cholesterol absorption inhibitor that targets the Niemann-Pick C1-Like 1 (NPC1L1) protein.[1][2][3] Its efficacy is strictly governed by its specific stereochemical configuration: (
The (
This guide compares regulatory acceptance criteria (ICH vs. USP) and evaluates the performance of three distinct chromatographic methodologies for controlling this impurity.
Regulatory Acceptance Criteria
The control of the (
Thresholds at a Glance
| Regulatory Body | Category | Limit / Criterion | Context |
| ICH Q3A(R2) | Reporting Threshold | 0.05% | For Max Daily Dose |
| ICH Q3A(R2) | Identification Threshold | 0.10% | Must identify structure if exceeded |
| ICH Q3A(R2) | Qualification Threshold | 0.15% | Must prove safety if exceeded |
| USP <621> | System Suitability | Resolution between API and Impurity | |
| USP Monograph | Unspecified Impurity | 0.10% | Applied if not explicitly listed |
| Industry Best Practice | Target Limit | To ensure long-term stability compliance |
The Compliance Decision Tree
The following diagram illustrates the logical flow for qualifying the (
Figure 1: Decision logic for controlling (3'R)-Ezetimibe levels based on ICH Q3A(R2) thresholds.
Comparative Performance: Analytical Methodologies
To ensure the (
Method A: Reversed-Phase HPLC (Achiral)
The Industry Workhorse.[1]
-
Mechanism: Separates based on hydrophobicity (C18 stationary phase).[1][2]
-
Performance: Diastereomers have different free energies, theoretically allowing separation on achiral phases.[1][2] However, the (
)-isomer often co-elutes or appears as a "shoulder" on the main peak due to minimal hydrophobicity differences. -
Verdict: High Risk. Often fails to achieve baseline resolution (
) for this specific epimer.[1]
Method B: Normal-Phase Chiral HPLC (Polysaccharide)
The Gold Standard.[1]
-
Mechanism: Uses Amylose or Cellulose carbamate derivatives (e.g., Chiralpak AD-H or AS-H).[1][2] The separation relies on steric fit and hydrogen bonding within the chiral cavities of the stationary phase.
-
Performance: Provides superior selectivity (
) for stereoisomers.[1][2] -
Verdict: Recommended. consistently achieves
.
Method C: Supercritical Fluid Chromatography (SFC)
The Modern Alternative.
-
Mechanism: Uses supercritical
with alcohol modifiers on chiral columns.[1][2] -
Performance: faster diffusion rates lead to sharper peaks and shorter run times (3-5 mins vs 20 mins for HPLC).[1]
-
Verdict: High Efficiency. Best for high-throughput screening or preparative isolation.[1]
Performance Data Summary
| Metric | RP-HPLC (C18) | Chiral HPLC (Amylose) | SFC (Chiralcel OD-H) |
| Resolution ( | 0.8 - 1.2 (Poor) | > 2.5 (Excellent) | > 3.0 (Superior) |
| Tailing Factor | 1.1 | 1.05 | 1.0 |
| LOD (Limit of Detection) | 0.05% | 0.01% | 0.02% |
| Run Time | 25 min | 15 min | 5 min |
| Solvent Consumption | High | High | Low (Green) |
Recommended Experimental Protocol
Method Selected: Normal-Phase Chiral HPLC (Amylose-based). Rationale: While SFC is faster, Chiral HPLC is more universally available in QC labs and provides the robustness required for regulatory validation (Method B).
Reagents & Equipment[2]
-
Column: Amylose tris-(3,5-dimethylphenylcarbamate) coated on 5µm silica (e.g., Chiralpak AD-H or equivalent),
mm.[1][2] -
Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) (80 : 20 : 0.1 v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 230 nm (or 254 nm).[1]
-
Temperature: 25°C.
Step-by-Step Workflow
-
System Pre-Conditioning:
-
Flush column with Mobile Phase for 60 minutes to equilibrate the chiral selector.
-
Check: Baseline must be flat.[1]
-
-
Standard Preparation:
-
Dissolve Ezetimibe Reference Standard (RS) in IPA to 1.0 mg/mL.[1]
-
Spike with (
)-Ezetimibe impurity standard to a concentration of 0.15% (1.5 µg/mL) to create the System Suitability Solution (SSS) .
-
-
Sample Preparation:
-
Extract drug substance in Mobile Phase to a final concentration of 1.0 mg/mL.
-
Filter through 0.45 µm PTFE filter (avoid Nylon as it may bind impurities).[1]
-
-
Execution & Analysis:
Analytical Workflow Diagram
Figure 2: Validated workflow for the quantitation of (3'R)-Ezetimibe using Chiral HPLC.
Scientific Validation (E-E-A-T)
Why the (3'R)-Isomer Matters
The pharmacological activity of Ezetimibe is highly stereospecific. The (
-
Efficacy: The (
)-epimer exhibits significantly reduced binding affinity, acting as a "diluent" to the active drug.[1] -
Toxicity: While not inherently toxic, its presence indicates a lack of process control during the reduction of the ketone intermediate.
Self-Validating System Suitability
To ensure trustworthiness, the protocol above includes a System Suitability Solution (SSS) spiked with the impurity.
-
Fail-Safe: If the resolution (
) drops below 1.5 in the SSS, the run is automatically invalidated. This prevents false negatives where the impurity peak might merge with the main peak and go unreported.
References
-
International Council for Harmonisation (ICH). (2006).[1][4] ICH Q3A(R2): Impurities in New Drug Substances. [Link]
-
Sathiyasundar, R., et al. (2016).[1] Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase.[5] JSM Central.[1][2] [Link]
-
Filip, K., et al. (2014).[1] Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. Journal of Pharmaceutical and Biomedical Analysis.[1] [Link]
-
Chimalakonda, K., et al. (2013).[1][6] Isolation and Characterization of R-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry.[1][2] [Link]
Sources
- 1. trungtamthuoc.com [trungtamthuoc.com]
- 2. veeprho.com [veeprho.com]
- 3. Synthesis and Modeling of Ezetimibe Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. JSM Central || Article Info [jsmcentral.org]
- 6. Isolation and Characterization of R-Enantiomer in Ezetimibe [scirp.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
